Erteberel: A Deep Dive into its Mechanism of Action as a Selective Estrogen Receptor β Agonist
For Researchers, Scientists, and Drug Development Professionals Introduction Erteberel (formerly LY500307) is a synthetic, non-steroidal small molecule that has garnered significant interest for its potent and selective...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erteberel (formerly LY500307) is a synthetic, non-steroidal small molecule that has garnered significant interest for its potent and selective agonist activity at the Estrogen Receptor β (ERβ).[1][2][3] While initially investigated for conditions such as benign prostatic hyperplasia and schizophrenia, its development for these indications has been discontinued.[3] However, compelling preclinical evidence has highlighted its potential as a therapeutic agent in oncology, particularly in glioblastoma and triple-negative breast cancer, owing to its distinct mechanism of action centered on the tumor-suppressive functions of ERβ.[2][4] This technical guide provides a comprehensive overview of the core mechanism of action of Erteberel, detailing its molecular interactions, downstream signaling pathways, and the experimental methodologies used to elucidate these functions.
Core Mechanism: Selective ERβ Agonism
Erteberel's primary mechanism of action is its function as a selective agonist for Estrogen Receptor β (ERβ), a nuclear hormone receptor that plays a critical role in regulating gene expression.[1][2] Unlike the often tumor-promoting effects of Estrogen Receptor α (ERα), ERβ is generally considered to have tumor-suppressive properties in various cancers.[4]
Binding Affinity and Selectivity
Erteberel exhibits a strong binding affinity for ERβ and a notable selectivity over ERα. This selectivity is crucial to its therapeutic potential, as it allows for the activation of ERβ-mediated anti-tumor pathways without stimulating the pro-proliferative pathways associated with ERα.
Upon binding to ERβ, Erteberel initiates a cascade of intracellular signaling events that culminate in anti-tumor effects, primarily through the induction of apoptosis, cell cycle arrest, and modulation of the DNA damage response.
Classical (Genomic) ERβ Signaling
In the classical pathway, ligand-bound ERβ translocates to the nucleus and binds to Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby directly regulating their transcription.[6][7][8][9] Erteberel has been shown to activate ERE-dependent gene expression.[5]
Erteberel (LY500307): A Technical Whitepaper on its Origin, Mechanism, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals Abstract Erteberel (LY500307) is a synthetic, nonsteroidal estrogen that functions as a potent and selective estrogen receptor β (ERβ) agonist.[1][2][3] Dev...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erteberel (LY500307) is a synthetic, nonsteroidal estrogen that functions as a potent and selective estrogen receptor β (ERβ) agonist.[1][2][3] Developed initially by Eli Lilly and Company, Erteberel was investigated for its therapeutic potential in central nervous system disorders and benign prostatic hyperplasia.[1][3][4] Despite demonstrating a favorable safety profile in early clinical trials, its development for these initial indications has been discontinued.[1][3] However, emerging preclinical research has unveiled promising applications for Erteberel in oncology, particularly in the treatment of glioblastoma and the suppression of cancer metastasis. This document provides a comprehensive technical overview of Erteberel, detailing its pharmacological profile, mechanism of action, and the experimental findings from key preclinical and clinical studies.
Introduction
Erteberel, also known as SERBA-1 (Selective Estrogen Receptor Beta Agonist-1), is a small molecule with the IUPAC name (3aS,4R,9bR)-4-(4-Hydroxyphenyl)-1,2,3,3a,4,9b-hexahydrocyclopenta[c]chromen-8-ol.[1] Its development was predicated on the growing understanding of the distinct physiological roles of the two main estrogen receptor subtypes, ERα and ERβ. While ERα activation is associated with uterotrophic and proliferative effects, ERβ has been implicated in antiproliferative and pro-apoptotic pathways in various tissues, making it an attractive therapeutic target.[5]
Pharmacological Profile
Erteberel exhibits high selectivity for ERβ over ERα, which is a key feature of its design. This selectivity has been quantified in competitive binding assays and functional transcription assays.
Data Presentation
Table 1: Binding Affinity and Functional Selectivity of Erteberel
Erteberel exerts its biological effects by binding to and activating ERβ, a ligand-activated transcription factor. Upon activation, ERβ can modulate gene expression through several mechanisms, including direct binding to estrogen response elements (EREs) on DNA, and through non-genomic pathways that involve rapid, membrane-initiated signaling events.
Signaling in Glioblastoma (GBM)
In glioblastoma cells, Erteberel treatment has been shown to reduce proliferation and induce apoptosis.[5][7] Mechanistic studies revealed that LY500307 modulates pathways related to apoptosis, the cell cycle, and the DNA damage response.[5][7] Furthermore, Erteberel activates both classical ERE-mediated signaling and non-classical pathways involving AP-1, p38 MAPK, and JNK.[8]
Erteberel: A Technical Guide to a Selective ERβ Agonist
For Researchers, Scientists, and Drug Development Professionals Abstract Erteberel (LY500307), a synthetic, non-steroidal compound, is a potent and selective agonist for Estrogen Receptor β (ERβ). Initially developed by...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erteberel (LY500307), a synthetic, non-steroidal compound, is a potent and selective agonist for Estrogen Receptor β (ERβ). Initially developed by Eli Lilly & Co., it has been investigated for a range of therapeutic applications, including schizophrenia, benign prostatic hyperplasia, and more recently, as a potential anti-cancer agent.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to Erteberel, intended for researchers and professionals in the field of drug development.
Discovery and Development
Erteberel was identified as a selective ERβ agonist during a research program at Eli Lilly & Co. focused on developing novel therapies targeting estrogen receptors.[1] While the specific screening methods that led to its discovery are not extensively detailed in the public domain, it emerged from efforts to create compounds with high affinity and functional selectivity for ERβ over ERα.[1][3]
The compound, also known as SERBA-1 (Selective Estrogen Receptor Beta Agonist-1), progressed to Phase 2 clinical trials for the treatment of negative symptoms and cognitive impairment associated with schizophrenia and for benign prostatic hyperplasia.[1][4] However, development for these indications was discontinued.[1] More recently, preclinical research has highlighted its potential as a therapeutic agent in oncology, particularly for glioblastoma and triple-negative breast cancer.[2][4]
Chemical Synthesis
A key synthetic route for Erteberel has been described, featuring an asymmetric hydrogenation of a tetrasubstituted α,β-unsaturated ketone. This process was successfully scaled up for pilot production. The general scheme is outlined below.
Synthesis Workflow Diagram
Caption: A high-level overview of the synthetic pathway for Erteberel.
Mechanism of Action
Erteberel exerts its biological effects through selective agonism of Estrogen Receptor β (ERβ), a ligand-activated transcription factor.[3][5] Upon binding, Erteberel induces a conformational change in the ERβ, leading to its dimerization and translocation to the nucleus. The receptor-ligand complex then binds to estrogen response elements (EREs) on the DNA, modulating the transcription of target genes.[6]
In the context of cancer, particularly glioblastoma, the activation of ERβ by Erteberel has been shown to induce apoptosis, promote cell cycle arrest at the G2/M phase, and modulate DNA damage response pathways.[2][7][8]
Downstream Signaling Pathway
Caption: Simplified signaling cascade initiated by Erteberel binding to ERβ.
Quantitative Data
A summary of the key quantitative data for Erteberel is presented in the tables below.
Table 1: In Vitro Binding Affinity and Functional Activity
Prepare a reaction mixture in a 96-well plate containing the competition binding assay buffer, 0.025 μCi per well of [3H]-Estradiol, and 10 ng/well of either ERα or ERβ receptor.
Add competing compounds (e.g., Erteberel) at 10 different concentrations.
For non-specific binding control wells, add 1μM of 17-β Estradiol.
Incubate the binding reaction (140 μl total volume) for 4 hours at room temperature.
Add 70 μl of cold DCC buffer to each well to separate bound from free radioligand.
Mix the plates for 8 minutes on an orbital shaker at 4°C.
Centrifuge the plates at 3,000 rpm at 4°C for 10 minutes.
Transfer 120μl of the supernatant to a new 96-well plate.
Add 175μl of scintillation fluid to each well.
Seal the plates and shake vigorously on an orbital shaker.
After approximately 5 hours of incubation, read the plates in a scintillation counter.
Calculate IC50 values and convert them to Ki values using the Cheng-Prusoff equation.[3]
ERβ Functional Assay (Transcription Assay)
This protocol is used to determine the functional potency (EC50) of Erteberel.
Cell Line:
Human prostate cancer PC3 cells cotransfected with either an ERα or ERβ expression vector and an estrogen response element (ERE)-driven reporter gene.[3]
Procedure:
Culture the cotransfected PC3 cells in appropriate media.
Treat the cells with varying concentrations of Erteberel.
After a suitable incubation period, lyse the cells and measure the reporter gene activity (e.g., luciferase).
Plot the reporter gene activity against the concentration of Erteberel to determine the EC50 value.[3]
Cell Viability (MTT) Assay
This protocol is used to assess the effect of Erteberel on the viability of cancer cells.
Solubilization buffer (e.g., DMSO or isopropanol with HCl)
96-well plates
Microplate reader
Procedure:
Seed the glioblastoma cells and normal astrocytes in 96-well plates at a predetermined density and allow them to adhere overnight.
Treat the cells with various concentrations of Erteberel (e.g., 0.25-10 μM) for a specified duration (e.g., 72 hours).[10]
After the treatment period, add MTT solution to each well and incubate for a few hours at 37°C to allow the formation of formazan crystals by viable cells.
Add a solubilization buffer to dissolve the formazan crystals.
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Calculate cell viability as a percentage of the vehicle-treated control.[11]
Incubate the cells in the dark at room temperature for 15 minutes.
Analyze the stained cells by flow cytometry. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.[12][13][14]
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the effect of Erteberel on cell cycle distribution.
Materials:
Cancer cell lines
Erteberel
Cold 70% ethanol
Propidium Iodide (PI) staining solution (containing PI and RNase A)
Flow cytometer
Procedure:
Treat cells with Erteberel for the desired time.
Harvest the cells and wash with PBS.
Fix the cells by dropwise addition of cold 70% ethanol while vortexing.
Incubate the fixed cells on ice or at -20°C.
Wash the cells to remove the ethanol.
Resuspend the cells in PI staining solution.
Incubate in the dark at room temperature.
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[15][16]
Conclusion
Erteberel is a well-characterized selective ERβ agonist with a multifaceted pharmacological profile. While its initial development for neurological and urological conditions was discontinued, its potent anti-proliferative and pro-apoptotic effects in various cancer models, particularly glioblastoma, have opened new avenues for research and potential therapeutic development. This technical guide provides a foundational resource for scientists and researchers interested in further exploring the preclinical and potential clinical utility of Erteberel. The detailed protocols and summarized data herein should facilitate the design and execution of future studies aimed at elucidating the full therapeutic potential of this intriguing molecule.
Erteberel's Efficacy: A Technical Overview of Preliminary Findings
For Researchers, Scientists, and Drug Development Professionals Erteberel (LY500307), a selective estrogen receptor β (ERβ) agonist, has been the subject of numerous preclinical and clinical investigations to determine i...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Erteberel (LY500307), a selective estrogen receptor β (ERβ) agonist, has been the subject of numerous preclinical and clinical investigations to determine its therapeutic potential across a range of diseases. This document provides an in-depth technical guide to the core preliminary efficacy studies of Erteberel, presenting quantitative data, detailed experimental protocols, and visualizations of its proposed mechanisms of action.
I. Quantitative Data Summary
The following tables summarize the key quantitative findings from preliminary studies on Erteberel's efficacy.
Mean Change in International Prostate Symptom Score (IPSS) from Baseline (± SD)
Placebo
-3.4 ± 6.8
Erteberel (1 mg)
-1.3 ± 6.6
Erteberel (3 mg)
-2.6 ± 7.0
Erteberel (10 mg)
-3.7 ± 6.7
Erteberel (25 mg)
-4.4 ± 5.7
Note: The study was terminated early due to a lack of significant efficacy, particularly in reducing total prostate volume. No statistically significant difference (P>0.05) was observed between the Erteberel-treated groups and the placebo group in the primary endpoint of IPSS change.[1][2]
Table 2: Phase 2 Clinical Trial Results in Schizophrenia
Efficacy Endpoint
Result
Brain Target Engagement (fMRI/N-back)
No significant difference between Erteberel and placebo (F=0.24, p=0.868)
Mismatch Negativity (MMN - Duration)
No significant difference between Erteberel and placebo (F=1.08, p=0.358)
Mismatch Negativity (MMN - Frequency)
No significant difference between Erteberel and placebo (F=0.89, p=0.446)
MCCB Composite Score (Cognition)
No significant difference between Erteberel and placebo (F=0.87, p=0.458)
NSA-16 Score (Negative Symptoms)
No significant difference between Erteberel and placebo (F=1.79, p=0.148)
PANSS Total Score (Total Symptoms)
No significant difference between Erteberel and placebo (F=0.69, p=0.558)
Note: The study concluded that Erteberel, as an adjunct to antipsychotics, was safe and well-tolerated but did not show significant effects on brain targets, cognition, or negative and total symptoms in patients with schizophrenia.[3]
II. Signaling Pathways and Mechanisms of Action
Erteberel's therapeutic potential is primarily attributed to its selective activation of ERβ, which can trigger distinct downstream signaling cascades depending on the cellular context.
A. Induction of R-loop Formation and DNA Damage in Triple-Negative Breast Cancer (TNBC)
In TNBC cells, Erteberel has been shown to induce the formation of R-loops, which are three-stranded nucleic acid structures that can lead to DNA damage and apoptosis. This process is mediated through the interaction of ERβ with the splicing factor U2AF1.
Erteberel-induced R-loop formation in TNBC.
B. Modulation of the Tumor Microenvironment
Erteberel can also exert its anti-tumor effects by modulating the tumor microenvironment. It has been shown to reduce the secretion of Colony-Stimulating Factor 1 (CSF1) from tumor cells, which in turn decreases the infiltration of immunosuppressive myeloid-derived suppressor cells (MDSCs).
Erteberel's modulation of the tumor microenvironment.
III. Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the preliminary studies of Erteberel.
A. R-loop Detection by Immunofluorescence
Objective: To visualize and quantify the formation of R-loops in cells treated with Erteberel.
Protocol:
Cell Culture and Treatment: Plate cells (e.g., TNBC cell lines) on coverslips and treat with Erteberel at desired concentrations and for various time points. Include a vehicle-treated control group.
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a solution containing Triton X-100.
Blocking: Block non-specific antibody binding using a blocking buffer (e.g., 5% BSA in PBS).
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for DNA-RNA hybrids, such as the S9.6 monoclonal antibody.
Secondary Antibody Incubation: After washing, incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody.
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
Imaging and Analysis: Acquire images using a fluorescence microscope. The intensity and number of R-loop foci per nucleus can be quantified using image analysis software.
B. Cell Cycle Analysis in Glioblastoma Cells
Objective: To determine the effect of Erteberel on the cell cycle distribution of glioblastoma cells.
Protocol:
Cell Treatment: Treat glioblastoma cell lines with Erteberel at various concentrations for a specified duration.
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI), a fluorescent DNA intercalating agent, and RNase A to prevent staining of double-stranded RNA.
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of PI fluorescence is directly proportional to the amount of DNA in each cell.
Data Analysis: The data is analyzed to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
C. In Vitro Neutrophil Activation and Cytotoxicity Assay
Objective: To assess the ability of Erteberel to induce neutrophil-mediated cytotoxicity against tumor cells.
Protocol:
Neutrophil Isolation: Isolate neutrophils from fresh human blood using density gradient centrifugation.
Tumor Cell Labeling: Label the target tumor cells with a fluorescent dye (e.g., Calcein-AM) for easy identification of live cells.
Co-culture: Co-culture the isolated neutrophils with the labeled tumor cells in the presence of various concentrations of Erteberel.
Cytotoxicity Measurement: After a defined incubation period, measure the fluorescence of the remaining live tumor cells. A decrease in fluorescence indicates neutrophil-mediated cytotoxicity.
Neutrophil Activation Markers: In parallel, assess neutrophil activation by measuring the release of markers such as myeloperoxidase (MPO) or the production of reactive oxygen species (ROS) using specific assays.
D. Measurement of CSF1 in Tumor Conditioned Media by ELISA
Objective: To quantify the effect of Erteberel on the secretion of CSF1 by tumor cells.
Protocol:
Preparation of Conditioned Media: Culture tumor cells in the presence of Erteberel or a vehicle control. After a specified time, collect the cell culture supernatant (conditioned media).
ELISA Procedure:
Coat a 96-well plate with a capture antibody specific for CSF1.
Add the conditioned media samples and standards to the wells and incubate.
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).
After another wash, add a substrate that will be converted by the enzyme to produce a colored product.
Stop the reaction and measure the absorbance at a specific wavelength using a plate reader.
Data Analysis: Calculate the concentration of CSF1 in the samples by comparing their absorbance to the standard curve.
IV. Conclusion
The preliminary studies on Erteberel reveal a multifaceted mechanism of action with potential therapeutic implications in oncology. While clinical trials in BPH and schizophrenia did not demonstrate the desired efficacy, preclinical findings, particularly in the context of triple-negative breast cancer and glioblastoma, are promising. The ability of Erteberel to induce R-loop formation and modulate the tumor microenvironment highlights its potential as a targeted therapy. Further research is warranted to fully elucidate its signaling pathways and to identify patient populations that may benefit from this selective ERβ agonist. The detailed experimental protocols provided herein offer a foundation for future investigations into the efficacy and mechanisms of Erteberel.
An In-depth Technical Guide to the Core Cellular Pathways of Erteberel (LY500307) For Researchers, Scientists, and Drug Development Professionals Abstract Erteberel (LY500307), a synthetic, nonsteroidal compound, is a po...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide to the Core Cellular Pathways of Erteberel (LY500307)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erteberel (LY500307), a synthetic, nonsteroidal compound, is a potent and selective agonist of Estrogen Receptor β (ERβ).[1][2][3] While its clinical development for schizophrenia and benign prostatic hyperplasia has been discontinued, its high selectivity for ERβ makes it an invaluable tool for dissecting the distinct roles of ERβ in cellular signaling.[3] This document provides a comprehensive overview of Erteberel's mechanism of action, its influence on key cellular pathways, quantitative pharmacological data, and detailed experimental protocols for its characterization.
Core Mechanism of Action: Selective ERβ Agonism
Erteberel functions as a selective estrogen receptor modulator (SERM) with a strong preference for ERβ over ERα. Upon entering the cell, it binds to ERβ, inducing a conformational change in the receptor. This ligand-receptor complex then typically dimerizes and translocates to the nucleus, where it interacts with specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.
While it is a full agonist at both receptors, its functional selectivity is markedly higher for ERβ.[3] This selectivity is attributed to significant differences in how Erteberel orients itself within the ligand-binding pockets of ERα and ERβ.[1] Specifically, its bisphenol axis rotates approximately 180 degrees between the two receptors, leading to differential interactions with key amino acid residues, such as the histidine that anchors the A ring phenol.[1]
Quantitative Pharmacological Data
The selectivity and potency of Erteberel have been quantified through various in vitro assays.
Data obtained from transcriptional assays in human prostate cancer PC3 cells co-transfected with the respective receptor and an ERE-driven reporter gene.[1]
Modulation of Cellular Signaling Pathways
Erteberel's activation of ERβ initiates a cascade of events influencing multiple downstream pathways, particularly in the contexts of cancer and inflammation.
Canonical Estrogen Receptor β Signaling
The primary pathway initiated by Erteberel involves the classical genomic signaling of ERβ. The binding of Erteberel promotes the recruitment of co-activator proteins to the ERβ complex, which then initiates the transcription of target genes.
Figure 1: Canonical ERβ genomic signaling pathway activated by Erteberel.
Anti-Tumor Pathways in Cancer
ERβ activation by Erteberel has demonstrated potent anti-tumor effects, contrasting with the often tumor-promoting role of ERα.[2]
In Triple-Negative Breast Cancer (TNBC): Erteberel induces a unique form of DNA damage. The Erteberel-ERβ complex interacts with the U2 small nuclear RNA auxiliary factor 1 (U2AF1), a key component of the splicing machinery.[4] This interaction alters the splicing of 5-oxoprolinase (OPLAH), leading to the formation of R-loops (three-stranded nucleic acid structures) and subsequent DNA damage, which can trigger cell death in cancer cells.[4]
Figure 2: Erteberel-induced R-loop formation and DNA damage in TNBC.
In Glioblastoma (GBM): Treatment with Erteberel significantly reduces the proliferation of GBM cells by modulating pathways related to apoptosis, the cell cycle, and the DNA damage response.[2] It has also been shown to sensitize GBM cells to standard chemotherapeutic agents like cisplatin and temozolomide.[2]
Modulation of the Tumor Microenvironment: Erteberel can suppress cancer metastasis by initiating a potent innate immune response.[2] In metastatic lung niches, it generates a neutrophil-mediated antitumor response.[2] Furthermore, Erteberel treatment can reduce tumor-derived Colony-Stimulating Factor 1 (CSF1), which in turn decreases the infiltration of tumor-promoting myeloid-derived suppressor cells (MDSCs) into the tumor bed, enhancing the efficacy of immune checkpoint blockade therapies.[5]
Anti-Inflammatory Pathways
ERβ signaling has been linked to the suppression of inflammatory responses. In models of intracerebral hemorrhage, ERβ agonists have been shown to inhibit the expression of key inflammatory mediators such as Toll-like receptor 4 (TLR4) and the transcription factor nuclear factor kappa B (NF-κB).[5]
Key Experimental Protocols
The characterization of Erteberel relies on standardized in vitro and in vivo assays.
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of Erteberel for ERα and ERβ.
Methodology:
Reagents: Recombinant, full-length human ERα and ERβ proteins; ³H-estradiol (radioligand); varying concentrations of unlabeled Erteberel.
Incubation: The receptor protein is incubated with a fixed concentration of ³H-estradiol and increasing concentrations of Erteberel in a suitable binding buffer.
Separation: After reaching equilibrium, bound and free radioligand are separated, typically using filtration or dextran-coated charcoal.
Detection: The amount of bound radioactivity is quantified using liquid scintillation counting.
Analysis: The data are used to generate a competition curve, from which the IC₅₀ (concentration of Erteberel that inhibits 50% of ³H-estradiol binding) is calculated. The Ki is then determined using the Cheng-Prusoff equation.
ERE-Driven Transcriptional Reporter Assay
Objective: To measure the functional potency (EC₅₀) and efficacy (Emax) of Erteberel at ERα and ERβ.
Methodology:
Cell Line: A suitable host cell line (e.g., human prostate cancer PC3) that lacks endogenous estrogen receptors is used.[1]
Transfection: Cells are co-transfected with two plasmids: one expressing either full-length human ERα or ERβ, and a reporter plasmid containing a luciferase gene under the control of a promoter with multiple EREs.
Treatment: Transfected cells are treated with a range of concentrations of Erteberel. A known agonist like 17β-estradiol is used as a positive control.
Lysis and Measurement: After a suitable incubation period (e.g., 24 hours), cells are lysed, and luciferase activity is measured using a luminometer.
Analysis: A dose-response curve is generated by plotting luciferase activity against the log concentration of Erteberel. The EC₅₀ and Emax values are determined from this curve.
Figure 3: Workflow for an ERE-driven transcriptional reporter assay.
In Vivo Mouse Model for BPH
Objective: To assess the in vivo efficacy of Erteberel in a model relevant to benign prostatic hyperplasia (BPH).
Dosing: Erteberel is administered via oral gavage at various doses (e.g., 0.01-0.05 mg/kg) for a specified duration.[1] A vehicle control group and a positive control group (e.g., treated with a nonselective agonist like diethylstilbestrol) are included.
Formulation: Erteberel can be formulated in a vehicle such as 0.5% DMSO in corn oil.[1]
Endpoint Measurement: At the end of the treatment period, animals are euthanized. Prostates, testes, and seminal vesicles are excised and weighed. Blood samples are collected to measure serum levels of testosterone and dihydrotestosterone (DHT).
Analysis: Organ weights and hormone levels from the treatment groups are compared to the vehicle control group to determine the dose-dependent effects of Erteberel.
Conclusion
Erteberel (LY500307) is a highly selective and potent ERβ agonist that serves as a critical research tool for elucidating the specific biological functions of ERβ. Its activity spans canonical genomic signaling to more complex, context-dependent modulation of pathways involved in cancer cell apoptosis, immune response, and inflammation. The detailed pharmacological data and experimental protocols provided herein offer a foundational guide for researchers utilizing Erteberel to explore the nuanced and therapeutically relevant roles of ERβ signaling in health and disease.
Unraveling the Molecular Interactions of Erteberel: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Erteberel (also known as LY500307) is a synthetic, non-steroidal selective estrogen receptor β (ERβ) agonist that has been investigated for its potential th...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Erteberel (also known as LY500307) is a synthetic, non-steroidal selective estrogen receptor β (ERβ) agonist that has been investigated for its potential therapeutic applications in a variety of conditions. This technical guide provides an in-depth overview of the molecular targets of Erteberel, detailing its binding affinities, functional activities, and the signaling pathways it modulates. The information is presented to facilitate further research and drug development efforts centered on ERβ agonism.
Molecular Targets and Quantitative Data
Erteberel primarily targets the two estrogen receptor isoforms, Estrogen Receptor α (ERα) and Estrogen Receptor β (ERβ), with a pronounced selectivity for ERβ. This selectivity is crucial for its mechanism of action and potential therapeutic window, as ERα and ERβ often exhibit different, and sometimes opposing, physiological and pathophysiological roles.
Binding Affinity and Functional Selectivity
The binding affinity and functional activity of Erteberel have been characterized through various in vitro assays. The quantitative data from these studies are summarized in the tables below.
As an ERβ agonist, Erteberel's mechanism of action is centered on the activation of this nuclear receptor, which subsequently modulates gene expression and cellular signaling. The downstream effects of Erteberel are multifaceted, involving both classical genomic and non-genomic pathways.
Classical Genomic Signaling Pathway
The canonical signaling pathway for Erteberel involves its binding to ERβ in the cytoplasm or nucleus. This binding induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. The Erteberel-ERβ complex then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby regulating their transcription.
Erteberel Classical Genomic Signaling Pathway.
Oncosuppressive Signaling and Interaction with Chromatin Remodeling Complexes
In the context of cancer, particularly in triple-negative breast cancer (TNBC), Erteberel-activated ERβ has been shown to have oncosuppressive effects. This is mediated, in part, through the interaction of ERβ with chromatin repressive complexes, such as Polycomb Repressor Complexes 1 and 2 (PRC1/2). This interaction leads to the negative regulation of genes associated with cancer aggressiveness, including those involved in angiogenesis, invasion, and metastasis.
Erteberel-Mediated Oncosuppressive Signaling.
Experimental Protocols
The characterization of Erteberel's interaction with its molecular targets relies on specific and robust experimental methodologies. Below are detailed protocols for key experiments cited in the characterization of Erteberel.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of Erteberel for ERα and ERβ.
Objective: To measure the ability of Erteberel to compete with a radiolabeled ligand for binding to recombinant human ERα and ERβ.
Materials:
Recombinant full-length human ERα and ERβ
[³H]-Estradiol (radioligand)
Erteberel (test compound)
Binding buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)
Scintillation vials and scintillation fluid
Glass fiber filters
Filtration apparatus
Procedure:
Prepare a series of dilutions of Erteberel.
In reaction tubes, combine a fixed concentration of recombinant ERα or ERβ, a fixed concentration of [³H]-Estradiol, and varying concentrations of Erteberel in binding buffer.
Include control tubes for total binding (no competitor) and non-specific binding (excess of unlabeled estradiol).
Incubate the reaction mixtures at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
Calculate the specific binding at each concentration of Erteberel by subtracting the non-specific binding from the total binding.
Plot the percentage of specific binding against the logarithm of the Erteberel concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Workflow for Competitive Radioligand Binding Assay.
Transcriptional Reporter Gene Assay
This assay is used to determine the functional activity (EC50) and efficacy of Erteberel as an agonist for ERα and ERβ.
Objective: To measure the ability of Erteberel to activate transcription from an estrogen-responsive reporter gene in cells expressing ERα or ERβ.
Materials:
A suitable host cell line (e.g., human prostate cancer PC-3 cells) that does not endogenously express significant levels of ERs.[1]
Expression plasmids for human ERα and ERβ.
A reporter plasmid containing an estrogen response element (ERE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).
Transfection reagent.
Cell culture medium and supplements.
Erteberel (test compound).
Lysis buffer and substrate for the reporter enzyme.
Luminometer or spectrophotometer.
Procedure:
Seed the host cells in multi-well plates.
Co-transfect the cells with an expression plasmid for either ERα or ERβ and the ERE-reporter plasmid using a suitable transfection reagent.
After an appropriate incubation period to allow for receptor and reporter expression, treat the cells with a range of concentrations of Erteberel. Include a vehicle control and a positive control (e.g., estradiol).
Incubate the cells for a sufficient time to allow for transcriptional activation and reporter protein accumulation (e.g., 24 hours).
Lyse the cells and measure the reporter enzyme activity using a luminometer or spectrophotometer.
Normalize the reporter activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) or to total protein concentration to account for variations in transfection efficiency and cell number.
Plot the normalized reporter activity against the logarithm of the Erteberel concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal efficacy (Emax).
Erteberel: A Selective Estrogen Receptor β Agonist Explored for Diverse Therapeutic Applications
An In-depth Technical Guide for Researchers and Drug Development Professionals Introduction: Erteberel (also known as LY500307 and SERBA-1) is a synthetic, nonsteroidal, selective estrogen receptor β (ERβ) agonist that h...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Erteberel (also known as LY500307 and SERBA-1) is a synthetic, nonsteroidal, selective estrogen receptor β (ERβ) agonist that has been the subject of considerable preclinical and clinical investigation for a range of therapeutic applications. Unlike endogenous estrogens that activate both ERα and ERβ, Erteberel's selectivity for ERβ has positioned it as a promising candidate for conditions where ERβ activation is thought to be beneficial while avoiding the proliferative and other undesirable effects associated with ERα activation. This technical guide provides a comprehensive overview of the core scientific findings related to Erteberel, with a focus on its potential therapeutic uses, underlying mechanisms of action, and detailed experimental methodologies.
Mechanism of Action and Selectivity
Erteberel exhibits a strong binding affinity and functional selectivity for ERβ over ERα. This selectivity is attributed to significant differences in the way the compound binds within the ligand-binding pockets of the two receptor isoforms.[1] Co-crystal structures reveal that Erteberel adopts a different orientation within the ERβ binding pocket compared to ERα, leading to its preferential activation of ERβ-mediated signaling pathways.[1]
Table 1: Binding Affinity and Functional Selectivity of Erteberel for Estrogen Receptors
A significant body of research has focused on the anti-tumor properties of Erteberel in various cancer types, leveraging the tumor-suppressive functions of ERβ.
Glioblastoma (GBM)
In preclinical models of glioblastoma, Erteberel has demonstrated potent anti-tumor activity. It has been shown to reduce the proliferation of GBM cells, induce apoptosis, and modulate pathways related to the cell cycle and DNA damage response.[2][3] Furthermore, Erteberel treatment sensitized GBM cells to conventional chemotherapeutic agents like temozolomide, cisplatin, and lomustine.[2] In vivo studies using orthotopic xenograft models have shown that Erteberel significantly reduces tumor growth and improves the overall survival of tumor-bearing mice.[2][3]
Cell Lines: U87MG, U251 human glioblastoma cell lines.[4]
In Vitro Assays:
Cell Viability: U87MG and U251 cells were seeded in 96-well plates and treated with varying concentrations of Erteberel. Cell viability was assessed using assays like the MTT assay.[5]
Apoptosis Assay: Apoptosis was measured using techniques such as Annexin V-FITC/Propidium Iodide staining followed by flow cytometry.[5]
In Vivo Orthotopic Xenograft Model:
Animal Model: Severe combined immunodeficient (SCID) mice.[4]
Procedure: 1 x 10^6 U251 cells stably expressing GFP-Luciferase were stereotactically injected into the right cerebrum of the mice.[4]
Treatment: Mice were treated with Erteberel (e.g., 5 mg/kg daily via oral gavage).
Tumor Monitoring: Tumor growth was monitored weekly using an in vivo imaging system to detect luciferase activity.[4]
Endpoint Analysis: Survival analysis and immunohistochemical analysis of tumor tissue for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
Triple-Negative Breast Cancer (TNBC)
In models of triple-negative breast cancer, Erteberel has shown promise in inhibiting tumor progression. Mechanistic studies have revealed that Erteberel's activation of ERβ can interfere with oncogenic signaling pathways. One notable mechanism involves the interaction of ERβ with the splicing factor U2AF1, which has been implicated in TNBC pathogenesis.[6] This interaction appears to be crucial for the anti-tumor effects of Erteberel in this subtype of breast cancer.
Cell Lines: MDA-MB-231 human breast adenocarcinoma cell line.[7][8]
In Vivo Metastasis Model:
Animal Model: Immunodeficient mice (e.g., NOD/SCID or NSG mice).[7][9]
Procedure: MDA-MB-231 cells were injected into the mammary fat pad of the mice to establish primary tumors.[7][9]
Treatment: Once tumors were established, mice were treated with Erteberel.
Metastasis Assessment: The formation of metastases in distant organs, such as the lungs and liver, was assessed through techniques like bioluminescence imaging (if using luciferase-tagged cells) or histological analysis of tissues at the end of the study.[9][10]
Ovarian Cancer
Preclinical studies have indicated that Erteberel could be a valuable therapeutic agent for ovarian cancer.[11] The activation of ERβ by Erteberel has been shown to reduce the viability of ovarian cancer stem cells (OCSCs), inhibit their self-renewal capacity, and promote apoptosis.[11] In an orthotopic ovarian cancer xenograft model, Erteberel treatment significantly attenuated the tumor-initiating capacity of OCSCs.[11]
Cell Line: SKOV3 human ovarian adenocarcinoma cell line.[12][13][14]
In Vivo Xenograft Model:
Animal Model: Immunocompromised mice.
Procedure: SKOV3 cells were injected subcutaneously or orthotopically into the ovarian bursa of the mice.[11]
Treatment: Erteberel was administered to the mice following tumor establishment.
Tumor Measurement: Tumor volume was measured regularly using calipers for subcutaneous tumors or monitored via imaging for orthotopic tumors.
Endpoint Analysis: Analysis of tumor tissue for markers of proliferation, apoptosis, and stemness.[11]
Cutaneous T-Cell Lymphoma (CTCL)
In vitro studies have demonstrated that Erteberel selectively reduces the viability of cutaneous T-cell lymphoma cells while sparing non-cancerous skin cells.[15] The proposed mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.[15]
Cell Line: Hut-78, a human cutaneous T-cell lymphoma cell line.[15][16]
In Vitro Assays:
Cell Viability: Hut-78 cells were cultured and treated with various concentrations of Erteberel. Cell viability was determined using colorimetric assays.[15]
Cell Cycle Analysis: Treated cells were stained with propidium iodide and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle.[15]
Apoptosis Assay: Apoptosis was quantified using methods like Annexin V staining.[15]
Signaling Pathways Modulated by Erteberel
The therapeutic effects of Erteberel are mediated through the modulation of specific intracellular signaling pathways upon binding to ERβ.
Core ERβ Signaling Pathway
Upon activation by Erteberel, ERβ can modulate gene expression through both classical and non-classical pathways. In the classical pathway, the Erteberel-ERβ complex binds to estrogen response elements (EREs) in the promoter regions of target genes, thereby regulating their transcription. In non-classical pathways, the complex can interact with other transcription factors, such as AP-1 and NF-κB, to influence gene expression without direct binding to EREs.[17][18]
Core Erteberel-ERβ Signaling Pathways.
Modulation of NF-κB Signaling
A key aspect of Erteberel's anti-inflammatory and anti-tumor activity appears to be its ability to inhibit the NF-κB signaling pathway.[17][19] ERβ has been shown to interact with components of the NF-κB pathway, leading to the suppression of pro-inflammatory and pro-survival gene expression. This inhibitory cross-talk is a critical area of investigation for understanding the full therapeutic potential of Erteberel.
Inhibition of NF-κB Signaling by Erteberel.
Other Investigated Therapeutic Areas
Beyond oncology, Erteberel has been evaluated in other clinical settings.
Benign Prostatic Hyperplasia (BPH)
A phase 2 clinical trial investigated the efficacy and safety of Erteberel for the treatment of lower urinary tract symptoms (LUTS) in men with BPH. However, the study was terminated early due to a lack of efficacy, as it failed to significantly improve symptoms compared to placebo.
Schizophrenia
Erteberel was also investigated as a potential treatment for the negative symptoms and cognitive impairment associated with schizophrenia. The rationale was based on the neuroprotective and cognitive-enhancing effects of estrogen, potentially mediated through ERβ. Clinical trials were initiated to explore this application.
Conclusion
Erteberel, as a selective ERβ agonist, represents a targeted therapeutic strategy with a well-defined mechanism of action. While its clinical development for benign prostatic hyperplasia and schizophrenia has faced challenges, the preclinical evidence for its anti-tumor activity in various cancers, including glioblastoma, triple-negative breast cancer, ovarian cancer, and cutaneous T-cell lymphoma, is compelling. The detailed experimental protocols and understanding of the modulated signaling pathways provided in this guide offer a solid foundation for further research and development of Erteberel and other selective ERβ agonists as novel therapeutic agents. Future investigations should continue to elucidate the intricate molecular mechanisms underlying its efficacy in different disease contexts to optimize its potential clinical utility.
Erteberel (LY500307): An In-Depth Technical Guide to Early-Stage Research
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the early-stage research on Erteberel (also known as LY500307), a synthetic, nonsteroidal estrogen...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-stage research on Erteberel (also known as LY500307), a synthetic, nonsteroidal estrogen that acts as a selective estrogen receptor β (ERβ) agonist.[1] Erteberel has been investigated for various therapeutic applications, including schizophrenia, benign prostatic hyperplasia, and certain types of cancer.[1][2][3] This document consolidates key quantitative data, details experimental protocols, and visualizes critical pathways and workflows to support ongoing and future research in the field.
Quantitative Data Summary
The following tables summarize the key quantitative metrics from preclinical studies of Erteberel, highlighting its binding affinity, functional potency, and in vitro efficacy.
Test compound: Erteberel at various concentrations.
Assay buffer (e.g., Tris-HCl based buffer with additives to prevent protein degradation).
Scintillation fluid and a scintillation counter.
Filter plates (e.g., glass fiber filters) to separate bound from free radioligand.
Protocol:
A constant concentration of recombinant ERα or ERβ is incubated in the assay buffer.
A fixed concentration of [³H]-estradiol is added to the receptor preparation.
Varying concentrations of the unlabeled test compound, Erteberel, are added to compete with the radioligand for binding to the receptor.
The reaction mixtures are incubated to allow binding to reach equilibrium.
The mixtures are then rapidly filtered through glass fiber filters to trap the receptor-ligand complexes.
The filters are washed with ice-cold assay buffer to remove any unbound radioligand.
The filters are placed in scintillation vials with scintillation fluid.
The amount of radioactivity on the filters, corresponding to the bound [³H]-estradiol, is measured using a scintillation counter.
The data are analyzed using non-linear regression to calculate the IC50 value, which is the concentration of Erteberel that inhibits 50% of the specific binding of [³H]-estradiol.
The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Transcriptional Activation Assay
This cell-based assay is used to measure the functional potency (EC50) of Erteberel as an agonist for ERα and ERβ.
Materials:
A suitable host cell line that does not endogenously express significant levels of ERs (e.g., human prostate cancer PC-3 cells).[4]
Expression plasmids for human ERα or ERβ.
A reporter plasmid containing an estrogen response element (ERE) linked to a reporter gene (e.g., luciferase or β-galactosidase).
Cell culture medium and reagents.
Transfection reagent.
Test compound: Erteberel at various concentrations.
Lysis buffer and substrate for the reporter enzyme.
A luminometer or spectrophotometer to measure reporter gene activity.
Protocol:
PC-3 cells are seeded in multi-well plates and allowed to attach.
The cells are co-transfected with either the ERα or ERβ expression plasmid along with the ERE-reporter plasmid using a suitable transfection reagent.
After an incubation period to allow for protein expression, the cells are treated with a range of concentrations of Erteberel. A vehicle control (e.g., DMSO) is also included.
The cells are incubated for a sufficient period (e.g., 24 hours) to allow for transcriptional activation and reporter protein synthesis.
The cells are then lysed, and the activity of the reporter enzyme is measured using the appropriate substrate and detection instrument (e.g., a luminometer for luciferase).
The reporter activity is normalized to a control for transfection efficiency (e.g., co-transfected β-galactosidase or total protein concentration).
The data are plotted as reporter activity versus the logarithm of Erteberel concentration, and a sigmoidal dose-response curve is fitted to the data to determine the EC50 value, which is the concentration of Erteberel that produces 50% of the maximal response.
Visualizations: Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key concepts related to Erteberel's mechanism of action and evaluation.
Caption: Erteberel preferentially binds to ERβ, leading to dimerization, nuclear translocation, and activation of gene transcription.
Caption: Workflow for a competitive radioligand binding assay to determine the binding affinity of Erteberel for estrogen receptors.
Caption: Logical diagram illustrating Erteberel's higher binding affinity and functional potency for ERβ compared to ERα.
Erteberel (LY500307): A Deep Dive into its Impact on Gene Expression
For Researchers, Scientists, and Drug Development Professionals Abstract Erteberel (also known as LY500307) is a potent and selective synthetic, nonsteroidal agonist for the Estrogen Receptor β (ERβ), a ligand-activated...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erteberel (also known as LY500307) is a potent and selective synthetic, nonsteroidal agonist for the Estrogen Receptor β (ERβ), a ligand-activated transcription factor with significant implications in various physiological and pathological processes.[1][2] Initially developed by Eli Lilly & Co., this investigational small molecule has been explored for its therapeutic potential in conditions ranging from central nervous system disorders to benign prostatic hyperplasia and various cancers.[2][3][4] This technical guide provides an in-depth analysis of Erteberel's mechanism of action, its quantifiable impact on gene expression, detailed experimental protocols for assessing its activity, and visualizations of the key signaling pathways it modulates. The data presented herein is critical for professionals engaged in oncology, neurobiology, and drug development involving nuclear receptor targets.
Core Mechanism of Action
Erteberel functions as a selective estrogen receptor β (ERβ) agonist. It exhibits a high binding affinity and functional selectivity for ERβ over ERα.[1][2]
Binding Affinity: Erteberel displays a 14-fold higher binding selectivity for ERβ (Ki = 0.19 nM) compared to ERα (Ki = 2.68 nM).[2]
Functional Selectivity: In transcriptional assays, it shows a 32-fold greater potency for activating ERβ (EC50 = 0.66 nM) over ERα (EC50 = 19.4 nM).[1][2]
Upon binding, the Erteberel-ERβ complex translocates to the nucleus and acts as a transcription factor. This complex can modulate gene expression through two primary genomic signaling pathways:
Direct Genomic Signaling: The ligand-receptor complex binds directly to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby activating or repressing their transcription.[4][5]
Indirect Genomic Signaling: The complex can also regulate gene expression without binding directly to EREs. It accomplishes this by interacting with other transcription factors, such as AP-1, SP-1, and NF-κB, modulating their activity on their respective DNA response elements.[4][5]
Additionally, Erteberel can induce rapid, non-genomic effects by activating ERβ located at the plasma membrane, which in turn triggers intracellular protein kinase cascades like the p38 and JNK pathways.[4]
Quantitative Impact on Gene Expression
The most comprehensive quantitative data on Erteberel's effect on gene expression comes from studies on glioblastoma (GBM) cells. A global transcriptome analysis using RNA sequencing (RNA-seq) on the U87 GBM cell line treated with Erteberel for 48 hours revealed significant changes in the expression of thousands of genes.
Metric
Value
Reference Cell Line
Fold Change Cutoff
p-value
Total Differentially Expressed Genes
3204
U87 Glioblastoma
≥ 1.5
< 0.01
Upregulated Genes
1568
U87 Glioblastoma
≥ 1.5
< 0.01
Downregulated Genes
1636
U87 Glioblastoma
≥ 1.5
< 0.01
Table 1: Summary of RNA-Seq Results for Erteberel (LY500307) Treatment in U87 Glioblastoma Cells.[4]
Key Modulated Pathways and Genes
Pathway analysis of the differentially expressed genes identified several key canonical pathways and cellular processes affected by Erteberel treatment.
Pathway/Process
Direction of Modulation
Key Associated Genes (Validated by qRT-PCR)
Cell Cycle & G2/M Checkpoint
Altered
p21, GADD45A
Apoptosis & Cell Death
Induced
MDA7/IL-24
DNA Damage Response & p53 Signaling
Altered
-
Wnt Signaling
Downregulated
-
Glioma Invasion Signaling
Downregulated
-
Table 2: Key Signaling Pathways and Genes Modulated by Erteberel in Glioblastoma Cells.[4]
In inflammatory breast cancer models, Erteberel-activated ERβ has been shown to directly bind to the EREs in the regulatory regions of GPR141 and ELMO1, suppressing their transcription. This leads to reduced RhoC activation and inhibits cell migration and metastasis.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the impact of Erteberel on gene expression.
Global Gene Expression Analysis via RNA-Sequencing
This protocol outlines the steps for analyzing global transcriptome changes induced by Erteberel.
Cell Culture and Treatment: U87 glioblastoma cells are cultured in standard conditions. For the experiment, cells are treated with either a vehicle control (e.g., DMSO) or a specified concentration of Erteberel (LY500307) for 48 hours.[4]
RNA Isolation: Total RNA is isolated from the treated cells using an RNeasy Mini Kit (Qiagen) according to the manufacturer's protocol.[4]
RNA Quality Control: The integrity and quality of the isolated RNA are assessed using a Bioanalyzer (Agilent). High-quality RNA (RIN > 8.0) is used for library preparation.[4]
Library Preparation and Sequencing: RNA-seq libraries are prepared from poly(A) selected RNA. Single-end sequencing is then performed on an Illumina platform.[6]
Data Analysis:
Raw sequence files (FASTQ) are quality-checked.
Reads are aligned to a human reference genome (e.g., hg38).
Gene annotation and quantification are performed using a pipeline such as HTSeq-DESeq.[4]
Differential gene expression analysis is conducted to identify genes with a fold change ≥ 1.5 and a p-value < 0.01 between Erteberel-treated and vehicle-treated samples.[4]
Pathway analysis (e.g., using Ingenuity Pathway Analysis - IPA) is performed on the list of differentially expressed genes to identify modulated biological pathways.[4]
Validation of Gene Expression by qRT-PCR
This protocol is used to validate the results from RNA-seq for specific genes of interest.
Cell Culture and Treatment: Cells are cultured and treated with Erteberel or vehicle as described in section 3.1.1.
RNA Isolation: Total RNA is extracted as described in section 3.1.2.
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit (e.g., SuperScript III First Strand kit, Invitrogen) as per the manufacturer's instructions.[4]
Quantitative PCR (qPCR):
Real-time PCR is performed using gene-specific primers and a SYBR Green-based master mix.
A housekeeping gene (e.g., GAPDH) is used as an internal control for normalization.
The relative expression of the target gene is calculated using the ΔΔCt method.[7]
All reactions are performed in triplicate.
ERE-Luciferase Reporter Assay
This assay measures the ability of Erteberel to activate transcription via the classical ERE-dependent pathway.
Cell Transfection: U87 GBM cells are transiently transfected with a plasmid containing a luciferase reporter gene driven by a promoter with multiple Estrogen Response Elements (ERE-Luc). A Renilla luciferase plasmid is often co-transfected as an internal control for transfection efficiency.[5]
Treatment: 24 hours post-transfection, the cells are treated with either vehicle or Erteberel for an additional 24 hours.[5]
Luciferase Activity Measurement: Cells are lysed, and the Firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.[5]
Data Analysis: The ERE-driven Firefly luciferase activity is normalized to the internal control's Renilla luciferase activity. The results are expressed as a fold change relative to the vehicle-treated control.[5]
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to Erteberel's action.
Application Notes and Protocols for Erteberel (LY500307) in Cell Culture
Audience: Researchers, scientists, and drug development professionals. Introduction: Erteberel, also known as LY500307, is a synthetic, nonsteroidal estrogen that functions as a potent and selective agonist for Estrogen...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Erteberel, also known as LY500307, is a synthetic, nonsteroidal estrogen that functions as a potent and selective agonist for Estrogen Receptor Beta (ERβ).[1][2] Unlike Estrogen Receptor Alpha (ERα), which is often associated with tumor promotion, ERβ has demonstrated significant antitumor effects in various cancers.[3][4] This makes Erteberel a valuable tool for investigating the therapeutic potential of ERβ activation in cancer and other diseases. These application notes provide detailed protocols for the use of Erteberel in cell culture experiments to study its effects on cell proliferation, apoptosis, and signaling pathways.
Quantitative Data Summary
The following tables summarize the binding affinity and functional activity of Erteberel for both ERα and ERβ. This data is crucial for designing experiments with appropriate concentrations to ensure selectivity for ERβ.
Table 1: Erteberel Binding Affinity (Ki)
Receptor
Ki (nM)
Selectivity (fold)
ERβ
0.19
14-fold over ERα
ERα
2.68
Data derived from competitive binding assays with 3H-estradiol and recombinant human ERs.[1]
Table 2: Erteberel Functional Activity (EC50)
Receptor
EC50 (nM)
Selectivity (fold)
ERβ
0.66
32-fold over ERα
ERα
19.4
Data from a transcription assay in a cotransfected human prostate cancer PC3/ER (α or β)-ERE cell line.[1]
Experimental Protocols
Protocol 1: General Cell Culture and Maintenance
This protocol outlines the basic steps for culturing cells prior to treatment with Erteberel. Specific cell lines will require optimization of these conditions.
Materials:
Appropriate cell culture medium (e.g., DMEM/F12, RPMI-1640)
Fetal Bovine Serum (FBS)
Penicillin-Streptomycin solution
Trypsin-EDTA
Phosphate-Buffered Saline (PBS)
Cell culture flasks and plates
Procedure:
Maintain cell cultures in a humidified incubator at 37°C with 5% CO2.
For routine passaging, wash the cells with PBS and detach them using Trypsin-EDTA.
Neutralize the trypsin with medium containing FBS and centrifuge the cell suspension.
Resuspend the cell pellet in fresh medium and seed into new culture vessels at the desired density.
Change the medium every 2-3 days.
Protocol 2: Preparation of Erteberel Stock and Working Solutions
Proper preparation of Erteberel solutions is critical for experimental reproducibility.
Materials:
Erteberel (LY500307) powder
Dimethyl sulfoxide (DMSO), cell culture grade
Appropriate cell culture medium
Procedure:
Stock Solution (e.g., 10 mM):
Dissolve Erteberel powder in fresh, anhydrous DMSO to make a concentrated stock solution. For example, to make a 10 mM stock, dissolve 2.82 mg of Erteberel (MW: 282.33 g/mol ) in 1 mL of DMSO.
Vortex thoroughly to ensure complete dissolution.
Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Working Solutions:
On the day of the experiment, thaw an aliquot of the stock solution.
Prepare serial dilutions of the stock solution in serum-free or complete cell culture medium to achieve the desired final concentrations for your experiment.
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity. Prepare a vehicle control with the same final concentration of DMSO.
Protocol 3: Cell Proliferation Assay (e.g., using MTT or WST-1)
This protocol is designed to assess the effect of Erteberel on the proliferation of cancer cells, such as glioblastoma (GBM) cells.[3][5]
Materials:
Cells of interest (e.g., GBM cell lines)
96-well cell culture plates
Erteberel working solutions
MTT or WST-1 proliferation assay kit
Plate reader
Procedure:
Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.
The next day, replace the medium with fresh medium containing various concentrations of Erteberel (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO).
Incubate the plates for the desired time period (e.g., 24, 48, 72 hours).
At the end of the incubation period, add the proliferation reagent (MTT or WST-1) to each well according to the manufacturer's instructions.
Incubate for the recommended time to allow for the colorimetric reaction to develop.
Measure the absorbance at the appropriate wavelength using a plate reader.
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Seed cells in 6-well plates and allow them to attach.
Treat the cells with the desired concentrations of Erteberel and a vehicle control for a specific time period (e.g., 24 or 48 hours).
Harvest the cells by trypsinization and wash them with cold PBS.
Resuspend the cells in the binding buffer provided in the apoptosis detection kit.
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
Incubate the cells in the dark at room temperature for 15 minutes.
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Signaling Pathways and Experimental Workflows
Erteberel-Induced ERβ Signaling Pathway
Erteberel, as a selective ERβ agonist, activates downstream signaling pathways that can lead to anti-tumor effects such as apoptosis and cell cycle arrest.[3][5] The following diagram illustrates the general mechanism of action.
Caption: Erteberel activates ERβ, leading to gene transcription changes that promote apoptosis and cell cycle arrest.
Experimental Workflow for Assessing Erteberel's In Vitro Efficacy
The following diagram outlines a typical workflow for evaluating the effects of Erteberel in a cell culture model.
Application Notes and Protocols for In Vivo Studies with Erteberel
For Researchers, Scientists, and Drug Development Professionals Introduction Erteberel (also known as LY500307) is a potent and selective synthetic, non-steroidal agonist for Estrogen Receptor β (ERβ).[1][2] ERβ is incre...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erteberel (also known as LY500307) is a potent and selective synthetic, non-steroidal agonist for Estrogen Receptor β (ERβ).[1][2] ERβ is increasingly recognized as a therapeutic target in a variety of diseases, including cancer and neurodegenerative disorders. These application notes provide detailed protocols for the use of Erteberel in preclinical in vivo models, summarizing key experimental parameters and outlining the underlying signaling pathways.
Mechanism of Action
Erteberel exhibits high binding affinity and functional selectivity for ERβ over ERα.[1][2] Upon binding, the Erteberel-ERβ complex can modulate gene expression through two primary pathways:
Genomic (ERE-dependent) Pathway: The complex translocates to the nucleus and binds to Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby regulating their transcription.
Non-Genomic (ERE-independent) Pathway: Erteberel can also initiate rapid signaling cascades from membrane-associated ERβ, activating downstream pathways such as the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) and PI3K/Akt pathways.[3]
In the context of cancer, Erteberel's activation of ERβ has been shown to induce apoptosis, modulate the cell cycle, and trigger a DNA damage response.[4][5] Furthermore, it can stimulate a potent anti-tumor innate immune response mediated by neutrophils.[4][6] In neurodegenerative models, its neuroprotective effects are linked to the activation of pro-survival signaling cascades.[1][3]
Data Presentation: In Vivo Efficacy of Erteberel
The following tables summarize quantitative data from key in vivo studies investigating the efficacy of Erteberel in various disease models.
Protocol 1: Evaluation of Erteberel in a Murine Lung Metastasis Model (4T1)
This protocol describes the use of the 4T1 murine mammary carcinoma model to assess the anti-metastatic potential of Erteberel.
Materials:
Erteberel (LY500307)
Vehicle control (e.g., 10% DMSO in saline)
4T1 murine mammary carcinoma cells
Female BALB/c mice (6-8 weeks old)
Sterile PBS
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
Trypsin-EDTA
Syringes and needles (27-gauge)
Continuous-release pellets (placebo and Erteberel-containing)
Surgical instruments for pellet implantation
Procedure:
Cell Culture: Culture 4T1 cells in appropriate medium until they reach 80-90% confluency.
Cell Preparation for Injection:
Wash cells with PBS and detach using Trypsin-EDTA.
Resuspend cells in sterile, ice-cold PBS at a concentration of 2.5 x 10^5 cells/100 µL.[9] Keep cells on ice to maintain viability.
Tumor Cell Inoculation:
Anesthetize mice.
Inject 100 µL of the 4T1 cell suspension (2.5 x 10^5 cells) into the lateral tail vein of each mouse.
Erteberel Administration:
On the day of tumor cell inoculation, subcutaneously implant either a placebo or an Erteberel-releasing pellet. The pellet should be designed for continuous release over the desired treatment period (e.g., 3 days).[6]
Monitoring and Endpoint Analysis:
Monitor mice daily for signs of distress and record body weight.
At a predetermined endpoint (e.g., 14-21 days post-inoculation), euthanize the mice.
Excise the lungs and fix in Bouin's solution to visualize metastatic nodules.
Count the number of surface lung metastases.
For survival studies, monitor mice until they meet predefined humane endpoints.
Protocol 2: Evaluation of Erteberel in a Murine Glioblastoma Model (GL261)
This protocol outlines the procedure for establishing an orthotopic glioblastoma model using GL261 cells to evaluate the efficacy of Erteberel.
Materials:
Erteberel (LY500307)
Vehicle control
GL261 murine glioma cells
Female C57BL/6 mice (6-8 weeks old)
Sterile PBS
Cell culture medium (e.g., DMEM with 10% FBS)
Trypsin-EDTA
Stereotactic apparatus
Hamilton syringe
Anesthetics and analgesics
Procedure:
Cell Culture: Culture GL261 cells to 80-90% confluency.
Cell Preparation for Injection:
Prepare a single-cell suspension of GL261 cells in sterile PBS at a concentration of 2 x 10^4 cells/µL.[10]
Intracranial Tumor Cell Implantation:
Anesthetize the mouse and mount it in a stereotactic frame.
Create a burr hole in the skull at the desired coordinates for the striatum (e.g., 0.5 mm anterior, 2.0 mm lateral to the bregma, and 3.0 mm deep).
Slowly inject 1 µL of the GL261 cell suspension (2 x 10^4 cells) into the brain parenchyma.[10]
Slowly withdraw the needle and suture the scalp incision.
Erteberel Administration:
Begin Erteberel treatment at a predetermined time point post-implantation (e.g., day 3 or when tumors are established as confirmed by imaging).
Administer Erteberel via a suitable route (e.g., oral gavage, subcutaneous injection, or continuous-release pellets) at the desired dose and frequency.
Monitoring and Endpoint Analysis:
Monitor mice for neurological symptoms and body weight loss.
Tumor growth can be monitored using non-invasive imaging techniques such as MRI.
At the study endpoint, euthanize the mice and perfuse with saline and then 4% paraformaldehyde.
Excise the brains for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers).
For survival studies, monitor mice until they reach humane endpoints.
Signaling Pathways and Experimental Workflows
Erteberel-Activated ERβ Signaling Pathway
Caption: Erteberel activates ERβ leading to genomic and non-genomic signaling.
Experimental Workflow for In Vivo Cancer Model
Caption: General workflow for testing Erteberel in in vivo cancer models.
Application Notes and Protocols for Erteberel (LY500307)
For Research Use Only. Not for use in humans. Erteberel, also known as LY500307, is a potent and selective synthetic, nonsteroidal agonist for the estrogen receptor beta (ERβ).[1] It has been investigated in preclinical...
Author: BenchChem Technical Support Team. Date: December 2025
For Research Use Only. Not for use in humans.
Erteberel, also known as LY500307, is a potent and selective synthetic, nonsteroidal agonist for the estrogen receptor beta (ERβ).[1] It has been investigated in preclinical and clinical studies for various conditions, including benign prostatic hyperplasia, schizophrenia, and glioblastoma.[1][2] Development for its initial indications was discontinued.[1] These notes provide a summary of its use in research settings.
Mechanism of Action
Erteberel is a selective agonist of Estrogen Receptor β (ERβ).[3] Upon binding, the activated ERβ complex can modulate the expression of target genes. This interaction can lead to various cellular outcomes, including the induction of apoptosis, cell cycle arrest, and modulation of DNA damage response pathways.[4][5] In some cancer cell types, Erteberel's activation of ERβ has been shown to induce R-loop formation, leading to DNA damage.[6]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo pharmacological data for Erteberel.
Application Notes and Protocols for Erteberel in Immunoprecipitation Assays
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for utilizing Erteberel, a potent and selective estrogen receptor β (ERβ) ag...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Erteberel, a potent and selective estrogen receptor β (ERβ) agonist, in immunoprecipitation (IP) and co-immunoprecipitation (Co-IP) assays. Erteberel can be employed as a tool to investigate ERβ-protein interactions and downstream signaling events in a controlled, ligand-dependent manner.
Introduction
Erteberel (also known as LY500307) is a synthetic, nonsteroidal small molecule that acts as a selective agonist for Estrogen Receptor β (ERβ).[1][2][3][4] It exhibits high binding affinity and functional selectivity for ERβ over ERα, making it a valuable tool for dissecting the specific roles of ERβ in cellular processes.[2][3] In the context of immunoprecipitation, Erteberel can be used to stabilize the active conformation of ERβ, facilitating the capture of ERβ and its associated protein complexes. This allows for the identification of novel interacting partners, the characterization of signaling complexes, and the elucidation of ERβ-mediated molecular pathways.
Principle of Erteberel-Mediated Immunoprecipitation
The use of Erteberel in an immunoprecipitation workflow is predicated on its ability to induce or stabilize protein-protein interactions involving ERβ upon receptor activation. The general principle involves treating cells with Erteberel to stimulate ERβ, followed by cell lysis and subsequent immunoprecipitation of the ERβ-containing complexes using a specific anti-ERβ antibody. The precipitated proteins can then be analyzed by various downstream applications, such as Western blotting or mass spectrometry, to identify proteins that interact with ERβ in a ligand-dependent fashion.
Erteberel, as an ERβ agonist, activates the estrogen signaling pathway. Upon binding, ERβ can translocate to the nucleus to directly regulate gene expression or can initiate rapid, non-genomic signaling cascades from the cell membrane or cytoplasm.[5][6][7][8]
Caption: Erteberel activates both genomic and non-genomic ERβ signaling pathways.
Experimental Protocols
Protocol 1: Erteberel Treatment and Cell Lysis for Co-Immunoprecipitation
This protocol describes the steps for treating cells with Erteberel to induce ERβ activation and subsequent cell lysis to prepare protein extracts for immunoprecipitation.
Materials:
Cells expressing ERβ
Complete cell culture medium
Erteberel (LY500307)
Vehicle control (e.g., DMSO)
Ice-cold Phosphate-Buffered Saline (PBS)
Ice-cold IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA) supplemented with protease and phosphatase inhibitors just before use.
Cell scraper
Microcentrifuge tubes
Procedure:
Cell Culture: Plate cells at an appropriate density and grow to 70-80% confluency.
Starvation (Optional): To reduce basal signaling, serum-starve the cells for 4-16 hours prior to treatment, if compatible with cell type.
Erteberel Treatment:
Prepare working solutions of Erteberel in culture medium. A final concentration range of 1-100 nM is a good starting point.
Include a vehicle-treated control.
Aspirate the old medium and add the medium containing Erteberel or vehicle.
Incubate for the desired time (e.g., 30 minutes for rapid signaling, or longer for transcriptional effects).
Cell Harvest:
Place the culture dish on ice.
Aspirate the medium and wash the cells twice with ice-cold PBS.
Add ice-cold IP Lysis Buffer to the dish (e.g., 1 mL for a 10 cm dish).
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
Lysis:
Incubate the lysate on ice for 30 minutes with gentle vortexing every 10 minutes.
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
Protein Quantification:
Transfer the supernatant to a new pre-chilled tube. This is the protein extract.
Determine the protein concentration of the extract using a standard protein assay (e.g., BCA assay).
Adjust the protein concentration to 1-2 mg/mL with IP Lysis Buffer. The lysate is now ready for immunoprecipitation.
Protocol 2: Immunoprecipitation of ERβ and Interacting Proteins
This protocol outlines the procedure for immunoprecipitating ERβ and its binding partners from the prepared cell lysates.
Materials:
Protein lysate from Erteberel-treated and control cells (from Protocol 1)
Anti-ERβ antibody suitable for IP (ensure antibody specificity is validated[9])
Isotype control IgG (e.g., Rabbit IgG or Mouse IgG)
Protein A/G magnetic beads or agarose resin
IP Wash Buffer (e.g., IP Lysis Buffer with a lower detergent concentration)
Elution Buffer (e.g., 1X SDS-PAGE sample buffer or a low-pH glycine buffer)
Microcentrifuge tubes
Rotating platform at 4°C
Procedure:
Pre-clearing the Lysate (Optional but Recommended):
To 500 µg - 1 mg of protein lysate, add 20-30 µL of Protein A/G bead slurry.
Incubate on a rotator for 1 hour at 4°C.
Pellet the beads by centrifugation (or using a magnetic rack) and transfer the supernatant to a new tube.
Antibody Incubation:
Add 2-5 µg of anti-ERβ antibody to the pre-cleared lysate.
For a negative control, add an equivalent amount of isotype control IgG to a separate aliquot of lysate.
Incubate on a rotator for 2-4 hours or overnight at 4°C.
Immunocomplex Capture:
Add 30-50 µL of pre-washed Protein A/G bead slurry to the lysate-antibody mixture.
Incubate on a rotator for 1-2 hours at 4°C.
Washing:
Pellet the beads and discard the supernatant.
Wash the beads 3-5 times with 1 mL of ice-cold IP Wash Buffer. After each wash, pellet the beads and completely remove the supernatant.
Elution:
After the final wash, remove all residual wash buffer.
Elute the immunoprecipitated proteins by adding 30-50 µL of 1X SDS-PAGE sample buffer and heating at 95-100°C for 5-10 minutes.
Alternatively, use a non-denaturing elution buffer if downstream applications require native proteins.
Analysis:
Pellet the beads and collect the supernatant containing the eluted proteins.
Analyze the eluates by Western blotting using antibodies against suspected interacting proteins or send for mass spectrometry analysis to identify novel binding partners.
Experimental Workflow Diagram
Caption: A generalized workflow for performing a co-immunoprecipitation experiment using Erteberel.
Troubleshooting
Issue
Possible Cause
Solution
Low yield of target protein
Inefficient cell lysis
Optimize lysis buffer composition and sonication.
Suboptimal antibody concentration
Titrate the antibody to determine the optimal amount.
Interaction is transient or weak
Perform in-cell crosslinking before lysis.
High background/non-specific binding
Insufficient washing
Increase the number of washes or the stringency of the wash buffer.
Lysate not pre-cleared
Always include a pre-clearing step.
Antibody cross-reactivity
Use a highly specific monoclonal antibody validated for IP.
No difference between Erteberel and vehicle
Cells do not respond to Erteberel
Confirm ERβ expression and functionality with a reporter assay.
Interaction is not ligand-dependent
The observed protein interaction may be constitutive.
Inappropriate treatment time/dose
Perform a time-course and dose-response experiment.
Conclusion
Erteberel serves as a specific and potent tool for investigating the interactome of ERβ. The protocols provided herein offer a framework for designing and executing immunoprecipitation experiments to capture and identify ERβ-containing protein complexes in a ligand-dependent manner. Successful application of these methods will provide valuable insights into the molecular mechanisms underlying ERβ function in health and disease.
Standard Operating Procedure for the Synthesis of Erteberel: A Detailed Application Note
Introduction Erteberel, also known as LY500307, is a selective estrogen receptor β (ERβ) agonist that has been investigated for its potential therapeutic applications. Its synthesis is a multi-step process that requires...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
Erteberel, also known as LY500307, is a selective estrogen receptor β (ERβ) agonist that has been investigated for its potential therapeutic applications. Its synthesis is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. This document provides a detailed standard operating procedure for the laboratory-scale synthesis of Erteberel, along with relevant data and experimental protocols.
Step 1: Synthesis of (2-Bromo-4-methoxyphenyl)(4-fluorophenyl)methanone
To a solution of 2-bromoanisole (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add aluminum chloride (1.2 eq) portion-wise.
Stir the mixture for 15 minutes at 0 °C.
Add 4-fluorobenzoyl chloride (1.1 eq) dropwise to the solution.
Allow the reaction to warm to room temperature and stir for 12 hours.
Quench the reaction by slowly adding it to a mixture of ice and concentrated HCl.
Extract the aqueous layer with DCM (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate).
Step 2: Synthesis of (2-Bromo-4-hydroxyphenyl)(4-fluorophenyl)methanone
Dissolve the product from Step 1 (1.0 eq) in DCM (0.2 M) and cool the solution to -78 °C.
Add boron tribromide (1.5 eq) dropwise.
Stir the reaction at -78 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.
Cool the reaction to 0 °C and quench with a saturated aqueous solution of sodium bicarbonate.
Extract the aqueous layer with DCM (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the demethylated product.
Step 3: Synthesis of Erteberel (4-((4-Fluorobenzoyl)-3-hydroxyphenoxy)benzonitrile)
To a solution of the product from Step 2 (1.0 eq) and 4-hydroxybenzonitrile (1.2 eq) in dimethylformamide (DMF, 0.3 M), add potassium carbonate (2.0 eq) and copper(I) iodide (0.1 eq).
Heat the reaction mixture to 140 °C and stir for 24 hours.
Cool the reaction to room temperature and pour it into water.
Extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain Erteberel.
Visualizations
Caption: Workflow for the multi-step synthesis of Erteberel.
Caption: Simplified signaling pathway of Erteberel via Estrogen Receptor β.
Application
Application Notes and Protocols: Erteberel (LY500307)
Introduction Erteberel, also known as LY500307, is a synthetic, nonsteroidal, and selective estrogen receptor beta (ERβ) agonist.[1][2] It demonstrates high binding affinity and functional selectivity for ERβ over estrog...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
Erteberel, also known as LY500307, is a synthetic, nonsteroidal, and selective estrogen receptor beta (ERβ) agonist.[1][2] It demonstrates high binding affinity and functional selectivity for ERβ over estrogen receptor alpha (ERα).[1][3] Research has shown its potential as a therapeutic agent in various conditions, including glioblastoma, by inducing apoptosis, cell cycle arrest, and sensitizing tumor cells to chemotherapy.[2][4] Additionally, Erteberel has been investigated for its role in models of benign prostatic hyperplasia and its potential to suppress metastasis in certain cancers.[2][3] These application notes provide detailed protocols for the preparation and storage of Erteberel solutions for research purposes.
Chemical and Physical Properties
Erteberel is an off-white to light brown solid compound.[5] Its key properties are summarized below.
Erteberel is insoluble in water but soluble in several organic solvents.[3][7] It is crucial to use fresh, anhydrous solvents, as hygroscopic (moisture-absorbing) DMSO can significantly reduce solubility.[3][5] Sonication or warming at 37°C can aid in dissolution.[7][8]
Proper storage is critical to maintain the integrity and activity of Erteberel. The solid powder is stable for several years at -20°C, while solutions have a shorter shelf life.[3][4] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions before storage.[5]
Protocol 1: Preparation of a 10 mM Concentrated Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution for subsequent dilution in in vitro or in vivo experiments.
Materials:
Erteberel (LY500307) powder
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
Sterile microcentrifuge tubes or cryovials
Calibrated analytical balance
Vortex mixer and/or sonicator
Procedure:
Calculation: Determine the mass of Erteberel powder required. For a 10 mM solution, the calculation is as follows:
Mass (mg) = Volume (mL) x Concentration (mM) x Molecular Weight ( g/mol ) / 1000
Example for 1 mL of 10 mM solution: 1 mL x 10 mM x 282.33 g/mol = 2.8233 mg.
Weighing: Carefully weigh the calculated amount of Erteberel powder in a sterile microcentrifuge tube.
Solubilization: Add the corresponding volume of anhydrous DMSO to the tube. For instance, add 1 mL of DMSO to 2.8233 mg of powder.
Dissolution: Cap the tube securely and vortex thoroughly. If necessary, use an ultrasonic bath or warm the tube briefly at 37°C to ensure complete dissolution.[7] The solution should be clear.
Aliquoting: To avoid repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots in sterile cryovials.[5]
Storage: Store the aliquoted stock solution at -80°C for up to one year or at -20°C for up to one month.[3][5]
Caption: Workflow for preparing Erteberel stock solution.
Protocol 2: Preparation of Working Solutions for In Vitro Cell Culture
This protocol details the dilution of the concentrated stock solution for treating cells in culture.
Materials:
10 mM Erteberel stock solution in DMSO
Sterile, pre-warmed cell culture medium appropriate for the cell line
Sterile pipette tips and tubes
Procedure:
Thaw Stock: Thaw an aliquot of the 10 mM Erteberel stock solution at room temperature.
Serial Dilution: Perform a serial dilution of the stock solution in cell culture medium to achieve the desired final concentration.
Important: The final concentration of DMSO in the culture medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Example for a 10 µM final concentration: Add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium. This results in a 1:1000 dilution and a final DMSO concentration of 0.1%.
Mixing: Gently mix the working solution by pipetting up and down or inverting the tube. Do not vortex, as this can cause foaming of the medium.
Application: Add the final working solution to the cell cultures immediately.
Control: Prepare a vehicle control using the same final concentration of DMSO in the culture medium to account for any effects of the solvent.
Protocol 3: Example Formulation for In Vivo Oral Administration
This protocol provides an example of how to formulate Erteberel for oral gavage in animal models, based on common practices for poorly water-soluble compounds.[3]
Materials:
Erteberel stock solution in DMSO (e.g., 56 mg/mL)
PEG300 (Polyethylene glycol 300)
Tween-80
Sterile deionized water (ddH₂O) or saline
Sterile tubes and pipettes
Procedure:
Formulation Preparation (Example for a 1 mL final solution):
a. To 400 µL of PEG300, add 50 µL of a 56 mg/mL Erteberel stock solution in DMSO.
b. Mix thoroughly until the solution is clear.
c. Add 50 µL of Tween-80 to the mixture.
d. Mix again until the solution is clear.
e. Add 500 µL of ddH₂O to bring the total volume to 1 mL.
Final Concentration: This formulation results in a final solvent composition of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% water, with an Erteberel concentration of 2.8 mg/mL. The dosage can be adjusted by changing the initial stock concentration or the final volume administered.
Administration: The mixed solution should be used immediately for optimal results.[3] Always perform a pilot study to assess the tolerability of the vehicle in the specific animal model.
Mechanism of Action: ERβ Signaling Pathway
Erteberel functions by selectively binding to and activating ERβ.[5] This initiates a signaling cascade, primarily through the classical genomic pathway, which involves the receptor acting as a ligand-activated transcription factor.[9][10]
Caption: Erteberel activates the genomic ERβ signaling pathway.
Application Notes and Protocols for Erteberel in Animal Studies
Introduction Erteberel (also known as LY500307) is a synthetic, non-steroidal, and highly selective estrogen receptor β (ERβ) agonist.[1][2] It has demonstrated significant potential in preclinical research across variou...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
Erteberel (also known as LY500307) is a synthetic, non-steroidal, and highly selective estrogen receptor β (ERβ) agonist.[1][2] It has demonstrated significant potential in preclinical research across various therapeutic areas, including oncology and benign prostatic hyperplasia.[3][4] Erteberel exhibits a strong binding affinity and functional selectivity for ERβ over estrogen receptor α (ERα), making it a valuable tool for investigating the specific roles of ERβ signaling.[1][2] While it acts as a full agonist on both receptors, its preference for ERβ allows for targeted pathway investigation.[1] However, it is important to note that at higher dosages, the selectivity for ERβ may be lost, leading to the activation of ERα as well.[2]
These application notes provide best practices and detailed protocols for researchers, scientists, and drug development professionals utilizing Erteberel in animal studies.
Mechanism of Action: The Estrogen Receptor Signaling Pathway
Erteberel primarily exerts its effects through the classical estrogen signaling pathway.[5][6] As an ERβ agonist, it binds to the receptor in the cytoplasm, inducing a conformational change and receptor dimerization.[5] This complex then translocates to the nucleus, where it binds to estrogen response elements (EREs) on the DNA, modulating the transcription of target genes.[7] Recent studies have also indicated that Erteberel can trigger cellular responses through non-genomic pathways and interactions with other cellular machinery, such as inducing R-loop formation in certain cancer cells.[5][8]
Caption: Erteberel's selective activation of the ERβ signaling pathway.
Best Practices for Erteberel Animal Studies
To ensure robust and reproducible results, the following best practices should be considered when designing and executing animal studies with Erteberel.
Animal Model Selection: The choice of animal model is critical and should be guided by the research question. For instance, CD-1 mice have been successfully used to study the effects of Erteberel on prostate weight.[1] For oncology studies, particularly those investigating metastasis or tumor microenvironment interactions, syngeneic tumor models like the 4T1 (breast cancer) or B16 (melanoma) murine models are appropriate.[4]
Dosing and Administration: Erteberel is effective when administered orally via gavage.[1] Dosing should be carefully considered to maintain ERβ selectivity. For studies on prostate weight reduction in mice, a dose range of 0.01-0.05 mg/kg has been shown to be effective without impacting testosterone levels.[1] Researchers should perform dose-response studies to determine the optimal concentration for their specific model and endpoint, being mindful that higher doses can activate ERα.[2]
Formulation: Erteberel can be formulated for oral administration. A stock solution in DMSO can be diluted with vehicles like corn oil or a mixture of PEG300, Tween80, and water for the final working solution.[1] It is crucial to prepare fresh solutions and ensure complete dissolution.
Control Groups: Appropriate controls are essential for data interpretation. A vehicle control group (receiving the formulation without Erteberel) is mandatory. Depending on the study's objective, additional control groups may be beneficial, such as a positive control using a non-selective estrogen agonist like diethylstilbestrol (DES) or an ERα-selective agonist.
Endpoint Analysis: Endpoints should be clearly defined and relevant to the therapeutic hypothesis. These may include physiological measurements (e.g., tumor volume, body weight, organ weight), biomarker analysis (e.g., hormone levels, protein expression), histological evaluation of tissues, or behavioral assessments.
Data Presentation
Quantitative data should be presented clearly to facilitate comparison and interpretation.
| Diethylstilbestrol (DES) | Not Specified | Oral Gavage | Significant regression of prostate, testes, and SV; lowered T and DHT[1] |
Experimental Protocols
The following are detailed protocols for key experiments cited in the literature.
Protocol 1: Evaluation of Erteberel on Prostate Weight in a Mouse Model
This protocol is adapted from studies demonstrating Erteberel's effect on prostate weight in CD-1 mice.[1]
Caption: Experimental workflow for the murine prostate weight study.
Methodology:
Animal Model: Male CD-1 mice.
Acclimatization: House animals under standard conditions for at least one week prior to the experiment.
Grouping: Randomly assign mice to treatment groups (e.g., Vehicle, Erteberel 0.01 mg/kg, Erteberel 0.03 mg/kg, Erteberel 0.05 mg/kg).
Formulation Preparation:
Prepare a stock solution of Erteberel in DMSO.
For the working solution, dilute the stock in corn oil to the final desired concentration.[1] Ensure the final DMSO concentration is minimal and consistent across all groups, including the vehicle.
Administration: Administer the assigned treatment daily via oral gavage for the duration of the study (e.g., 14-28 days).
Monitoring: Record body weights and monitor animal health daily.
Endpoint Collection:
At the end of the treatment period, euthanize the animals.
Collect blood via cardiac puncture for testosterone (T) and dihydrotestosterone (DHT) analysis.
Carefully dissect the prostate, testes, and seminal vesicles (SV).
Blot tissues to remove excess fluid and record their weights.
Data Analysis: Compare organ weights and hormone levels between the treatment groups and the vehicle control using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Protocol 2: Assessment of Erteberel's Anti-Metastatic Activity
This protocol is a generalized workflow based on studies investigating Erteberel's impact on cancer metastasis in murine models.[4]
Caption: Experimental workflow for a murine cancer metastasis study.
Methodology:
Animal Model: Syngeneic mouse model appropriate for the cell line (e.g., BALB/c for 4T1 cells).
Cell Preparation: Culture metastatic cancer cells (e.g., 4T1-luc or B16-F10) under standard conditions.
Tumor Cell Implantation:
To model metastasis, inject a specified number of cancer cells intravenously (e.g., via the tail vein) to seed the lungs.
Alternatively, implant cells into the primary site (e.g., mammary fat pad) and monitor for spontaneous metastasis.
Treatment Initiation: After allowing a few days for metastases to establish, randomize animals into treatment groups (Vehicle, Erteberel).
Administration: Administer Erteberel or vehicle orally on a predetermined schedule (e.g., daily).
Monitoring: Monitor animal health, body weight, and primary tumor growth (if applicable) regularly.
Endpoint Collection:
At the study endpoint (e.g., 21-28 days post-injection), euthanize the animals.
Dissect the lungs and other relevant organs.
Quantify metastatic burden. This can be done by counting surface lung nodules or using bioluminescence imaging if luciferase-expressing cells were used.
Mechanistic Analysis: To investigate the mechanism, tumor and metastatic tissues can be collected for further analysis, such as immunohistochemistry (IHC) to characterize the immune cell infiltrate (e.g., neutrophils) within the tumor microenvironment.[4]
Data Analysis: Compare the metastatic burden and other mechanistic endpoints between the Erteberel-treated and vehicle control groups using appropriate statistical methods (e.g., t-test or Mann-Whitney U test).
Application Notes and Protocols for Erteberel in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals Introduction to Erteberel and its Mass Spectrometry Analysis Erteberel (also known as LY500307) is a potent and selective nonsteroidal agonist for Estrogen...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction to Erteberel and its Mass Spectrometry Analysis
Erteberel (also known as LY500307) is a potent and selective nonsteroidal agonist for Estrogen Receptor Beta (ERβ).[1] With high affinity and selectivity for ERβ over ERα, Erteberel is a valuable tool in studying the therapeutic potential of ERβ activation in various diseases, including cancer, neurological disorders, and inflammatory conditions.
Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a critical analytical technique in the development and study of pharmaceutical compounds like Erteberel. It offers high sensitivity and specificity for the quantification of the drug in complex biological matrices such as plasma, serum, and tissue homogenates. This is essential for pharmacokinetic (PK) studies, which assess the absorption, distribution, metabolism, and excretion (ADME) of the drug.
Furthermore, mass spectrometry-based proteomics and metabolomics are powerful approaches to elucidate the downstream molecular effects of Erteberel. By activating ERβ, Erteberel modulates gene expression and signaling pathways, leading to changes in the proteome and metabolome of target cells. Analyzing these changes provides crucial insights into its mechanism of action and therapeutic effects.
Quantitative Data for Erteberel
The following tables summarize key quantitative parameters for Erteberel, providing a basis for experimental design and data interpretation.
Table 1: Receptor Binding Affinity and Functional Potency of Erteberel
Parameter
Receptor
Value (nM)
Assay Type
Ki
ERα
2.68
Competitive Binding Assay
ERβ
0.19
Competitive Binding Assay
EC50
ERα
19.4
Transcriptional Assay
ERβ
0.66
Transcriptional Assay
Data compiled from competitive binding and transcriptional assays.[1]
Table 2: Physicochemical Properties of Erteberel
Property
Value
Molecular Formula
C₁₈H₁₈O₃
Molecular Weight
282.33 g/mol
CAS Number
533884-09-2
Experimental Protocols
Protocol for Quantitative Analysis of Erteberel in Human Plasma by LC-MS/MS
This protocol provides a general framework for the quantitative analysis of Erteberel in human plasma. It is intended as a starting point and should be fully validated according to regulatory guidelines (e.g., EMA, FDA) before application in clinical or preclinical studies.[2][3][4][5][6]
Objective: To accurately and precisely quantify the concentration of Erteberel in human plasma.
Materials:
Erteberel reference standard
Stable isotope-labeled internal standard (IS) of Erteberel (if available) or a structurally similar analog
Human plasma (with appropriate anticoagulant, e.g., K2EDTA)
Acetonitrile (ACN), HPLC grade
Methanol (MeOH), HPLC grade
Formic acid (FA), LC-MS grade
Water, LC-MS grade
Protein precipitation solvent (e.g., Acetonitrile with 0.1% FA)
Reconstitution solvent (e.g., 50:50 Acetonitrile:Water with 0.1% FA)
96-well plates or microcentrifuge tubes
Centrifuge
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
Experimental Workflow:
Caption: Workflow for Erteberel quantification in plasma.
Procedure:
Preparation of Standards and Quality Controls (QCs):
Prepare a stock solution of Erteberel and the IS in a suitable solvent (e.g., Methanol).
Prepare calibration standards by spiking blank human plasma with known concentrations of Erteberel. A typical range might be 0.1 to 100 ng/mL.
Prepare QC samples at low, medium, and high concentrations in the same manner.
Sample Preparation (Protein Precipitation):
Aliquot 100 µL of plasma sample, calibration standard, or QC into a 96-well plate or microcentrifuge tube.
Add a fixed amount of IS to each well (except for blank matrix).
Add 300 µL of cold protein precipitation solvent (e.g., Acetonitrile with 0.1% Formic Acid).
Vortex mix for 2 minutes.
Centrifuge at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
Carefully transfer the supernatant to a new plate or tubes.
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
Reconstitute the residue in 100 µL of reconstitution solvent.
LC-MS/MS Analysis:
Liquid Chromatography (LC):
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm).
Mobile Phase A: Water with 0.1% Formic Acid.
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
Gradient: A suitable gradient to separate Erteberel from matrix components (e.g., 5% to 95% B over 3 minutes).
MRM Transitions: Specific precursor-to-product ion transitions for Erteberel and the IS need to be determined by infusing the pure compounds. For Erteberel (C₁₈H₁₈O₃), the protonated molecule [M+H]⁺ would be m/z 283.3. Fragmentation would need to be optimized.
Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters for maximum signal intensity.
Data Analysis:
Integrate the peak areas for Erteberel and the IS.
Calculate the peak area ratio (Erteberel/IS).
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.
Determine the concentration of Erteberel in the unknown samples and QCs from the calibration curve.
Method Validation:
The method should be validated for selectivity, accuracy, precision, linearity, limit of quantification (LLOQ), recovery, matrix effect, and stability according to established guidelines.[2][3][4][5][6]
Protocol for Proteomic Analysis of Erteberel-Treated Cells
This protocol outlines a general workflow for investigating changes in the proteome of a cell line (e.g., a breast cancer cell line) upon treatment with Erteberel.
Objective: To identify and quantify proteins that are differentially expressed following Erteberel treatment.
Materials:
Cell culture reagents
Erteberel
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
BCA protein assay kit
Dithiothreitol (DTT)
Iodoacetamide (IAA)
Trypsin, MS-grade
Solid-Phase Extraction (SPE) cartridges for peptide cleanup
Welcome to the Erteberel Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and handling of Erteberel in experimental...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the Erteberel Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and handling of Erteberel in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is Erteberel and what is its mechanism of action?
Erteberel (also known as LY500307) is a potent and selective agonist of the Estrogen Receptor β (ERβ).[1] Its mechanism of action involves binding to and activating ERβ, which then modulates the transcription of target genes. This interaction can influence various cellular processes, including cell proliferation, apoptosis, and inflammation.
Q2: What are the primary solvents for dissolving Erteberel?
Erteberel is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. It is considered insoluble in water.[1]
Q3: What is the recommended storage condition for Erteberel solutions?
Stock solutions of Erteberel in DMSO or ethanol should be stored at -20°C or -80°C to ensure stability. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Erteberel Solubility Issues
This section addresses common problems researchers encounter when working with Erteberel and provides practical solutions.
Issue 1: Precipitation of Erteberel upon dilution in aqueous media.
Q: I dissolved Erteberel in DMSO to make a stock solution, but when I add it to my cell culture medium or aqueous buffer, a precipitate forms. Why is this happening and how can I prevent it?
A: This is a common issue known as "salting out" and occurs because Erteberel is poorly soluble in water. When the concentrated DMSO stock is introduced into an aqueous environment, the abrupt change in solvent polarity causes the compound to crash out of solution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Erteberel precipitation.
Solutions:
Serial Dilution: Instead of adding the DMSO stock directly to the final volume of your aqueous medium, perform one or more intermediate dilution steps in the medium. This gradual reduction in DMSO concentration can help keep Erteberel in solution.
Pre-warming the Medium: Warming your cell culture medium or buffer to 37°C before adding the Erteberel stock solution can increase its solubility and prevent precipitation.
Increase Mixing: When adding the stock solution, ensure the aqueous medium is being gently but thoroughly mixed (e.g., by swirling or slow vortexing) to facilitate rapid and even dispersion.
Lower the Final Concentration: If possible, reducing the final concentration of Erteberel in your experiment may prevent it from exceeding its solubility limit in the aqueous medium.
Use Fresh DMSO: DMSO is hygroscopic (absorbs moisture from the air). Water-containing DMSO will have a reduced ability to solubilize Erteberel. Always use fresh, anhydrous DMSO to prepare your stock solutions.
Issue 2: Inconsistent experimental results.
Q: My experimental results with Erteberel are not consistent across different batches. Could this be related to solubility?
A: Yes, inconsistent solubility can lead to variability in the effective concentration of Erteberel in your experiments.
Solutions:
Standardize Solution Preparation: Ensure that you are using a consistent and validated protocol for preparing your Erteberel solutions for every experiment.
Visually Inspect for Precipitation: Before adding the final diluted solution to your cells or animals, visually inspect it for any signs of precipitation. A cloudy or hazy solution indicates that the compound is not fully dissolved.
Prepare Fresh Dilutions: Do not store diluted aqueous solutions of Erteberel. Prepare them fresh for each experiment from a frozen stock of the compound in an organic solvent.
Quantitative Solubility Data
The following table summarizes the known solubility of Erteberel in common laboratory solvents.
Solvent
Solubility (mg/mL)
Molar Solubility (mM)
Notes
DMSO
~57
~201.9
Use fresh, anhydrous DMSO.
Ethanol
~57
~201.9
Water
Insoluble
Insoluble
DMF
~30
~106.3
Data compiled from publicly available information.
Experimental Protocols
Protocol 1: Preparation of Erteberel Stock Solution for In Vitro Experiments
This protocol describes the preparation of a 10 mM stock solution of Erteberel in DMSO.
Materials:
Erteberel powder
Anhydrous Dimethyl Sulfoxide (DMSO)
Sterile microcentrifuge tubes
Procedure:
Calculate the required mass of Erteberel:
Molecular Weight of Erteberel: 282.33 g/mol
To prepare 1 mL of a 10 mM stock solution, you will need: 0.01 mol/L * 0.001 L * 282.33 g/mol = 0.0028233 g = 2.82 mg
Weigh Erteberel: Carefully weigh out 2.82 mg of Erteberel powder and place it in a sterile microcentrifuge tube.
Add DMSO: Add 1 mL of anhydrous DMSO to the tube.
Dissolve: Vortex the solution until the Erteberel is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
Storage: Store the stock solution in aliquots at -20°C or -80°C.
Protocol 2: Preparation of Erteberel Formulation for Oral Gavage in Mice
This protocol provides an example of a formulation suitable for oral administration in animal studies.
Materials:
Erteberel stock solution in DMSO (e.g., 50 mg/mL)
PEG300
Tween 80
Sterile deionized water (ddH₂O)
Procedure:
Prepare the vehicle: In a sterile tube, mix the following components in the specified order:
400 µL of PEG300
50 µL of Tween 80
Add Erteberel stock: To the vehicle, add 50 µL of a 50 mg/mL Erteberel stock solution in DMSO.
Mix thoroughly: Vortex the mixture until it is a clear and homogenous solution.
Add aqueous component: Add 500 µL of sterile ddH₂O to the mixture.
Final mixing: Vortex the final solution thoroughly. This will result in a 1 mL formulation with a final Erteberel concentration of 2.5 mg/mL in a vehicle of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O.
Administration: Use the formulation immediately after preparation.
Signaling Pathway
Erteberel, as a selective ERβ agonist, initiates a signaling cascade that primarily results in the modulation of gene expression.
Caption: Simplified signaling pathway of Erteberel.
Optimizing Erteberel Concentration for Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Erteberel in experimental settings. This resource offers troubleshooting advice,...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Erteberel in experimental settings. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this potent and selective estrogen receptor beta (ERβ) agonist.
Frequently Asked Questions (FAQs)
Q1: What is Erteberel and what is its primary mechanism of action?
Erteberel (also known as LY500307) is a synthetic, nonsteroidal small molecule that acts as a potent and selective agonist for Estrogen Receptor β (ERβ).[1][2] Its mechanism of action involves binding to ERβ, which then typically forms a dimer and translocates to the nucleus. There, it binds to estrogen response elements (EREs) on DNA or interacts with other transcription factors to modulate the expression of target genes.[3][4] This targeted activation of ERβ signaling pathways can influence various cellular processes, including apoptosis, cell cycle progression, and DNA damage response.[1][5]
Q2: In which research areas is Erteberel commonly used?
Erteberel is predominantly utilized in cancer research, particularly in studies involving triple-negative breast cancer, glioblastoma, and ovarian cancer, where ERβ has been suggested to have tumor-suppressive functions.[5][6] It has also been investigated for its potential therapeutic effects in benign prostatic hyperplasia.
Q3: What is the recommended solvent for dissolving Erteberel?
Erteberel is soluble in dimethyl sulfoxide (DMSO) and ethanol.[7] For cell culture experiments, it is advisable to prepare a concentrated stock solution in DMSO.
Q4: How should Erteberel stock solutions be stored?
Store powdered Erteberel at -20°C for up to three years. Once dissolved in a solvent, it is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1] Store the stock solution at -80°C for up to six months or at -20°C for up to one month.[1]
Troubleshooting Guide
Issue
Possible Cause(s)
Suggested Solution(s)
Low or no observable effect at expected concentrations
1. Degraded Erteberel: Improper storage or repeated freeze-thaw cycles of the stock solution. 2. Suboptimal cell density: Cell number may be too low or too high for the desired effect to be apparent. 3. Incorrect incubation time: The duration of treatment may be insufficient for the biological response to manifest. 4. Low ERβ expression: The cell line used may not express sufficient levels of ERβ.
1. Prepare a fresh stock solution of Erteberel from powder. Ensure proper storage of aliquots at -80°C. 2. Optimize cell seeding density for your specific cell line and assay. Refer to the Experimental Protocols section for general guidelines. 3. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. 4. Verify ERβ expression in your cell line using Western blot or qPCR.
High well-to-well variability in assays
1. Inconsistent cell seeding: Uneven distribution of cells across the plate. 2. Pipetting errors: Inaccurate dispensing of Erteberel or assay reagents. 3. "Edge effect": Evaporation from wells on the perimeter of the microplate can alter compound concentration.
1. Ensure a homogenous single-cell suspension before seeding. Allow the plate to sit at room temperature for a few minutes before incubation to promote even settling. 2. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. 3. Avoid using the outer wells of the microplate for experimental samples. Fill them with sterile media or PBS to maintain humidity.
Unexpected off-target effects or loss of selectivity
1. High Erteberel concentration: At high concentrations, Erteberel may lose its selectivity and activate Estrogen Receptor α (ERα).[8] 2. Presence of endogenous estrogens: Hormones in the serum of the cell culture medium can interfere with the experiment.
1. Perform a dose-response experiment to identify the optimal concentration range where Erteberel is selective for ERβ. Consider co-treatment with an ERα antagonist if ERα activation is a concern.[8] 2. For experiments sensitive to hormonal influence, use phenol red-free medium and charcoal-stripped fetal bovine serum (FBS) to deplete endogenous steroids.
Compound precipitation in media
1. Supersaturated working solution: The final concentration of Erteberel in the cell culture medium exceeds its solubility. 2. High DMSO concentration: The final concentration of DMSO in the media is too high, causing cytotoxicity or affecting compound solubility.
1. Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain Erteberel in solution. A final DMSO concentration of <0.1% is generally recommended for cell-based assays. 2. Prepare intermediate dilutions of the stock solution in culture medium to achieve the final desired concentration with a low percentage of DMSO.
Quantitative Data Summary
Table 1: In Vitro Activity and Concentration Ranges for Erteberel
Thaw an aliquot of the 10 mM Erteberel stock solution at room temperature.
Prepare serial dilutions of the stock solution in sterile, phenol red-free cell culture medium to achieve the desired final concentrations for your experiment.
Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Prepare fresh working solutions for each experiment.
Cell Viability (MTT) Assay
Materials:
96-well cell culture plates
Appropriate cancer cell line
Complete cell culture medium (consider using phenol red-free medium with charcoal-stripped FBS for hormone-sensitive experiments)
Erteberel working solutions
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Microplate reader
Procedure:
Cell Seeding:
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 - 15,000 cells/well, depending on the cell line's growth rate).[7][10]
Include wells for vehicle control (medium with the same concentration of DMSO as the highest Erteberel concentration) and untreated controls.
Allow cells to adhere and grow for 24 hours.
Erteberel Treatment:
Remove the culture medium and replace it with fresh medium containing the desired concentrations of Erteberel or vehicle control.
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
MTT Addition and Incubation:
After the treatment period, add 10 µL of MTT solution to each well.
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
Solubilization and Measurement:
Carefully remove the medium containing MTT.
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
Incubate at room temperature for at least 2 hours in the dark, with gentle shaking.
Measure the absorbance at 570 nm using a microplate reader.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the off-target effects of Erteberel, a sele...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the off-target effects of Erteberel, a selective Estrogen Receptor β (ERβ) agonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary off-target effect of Erteberel?
A1: The primary off-target effect of Erteberel is the activation of Estrogen Receptor α (ERα) at higher concentrations. While Erteberel is designed to be selective for ERβ, this selectivity can be lost at supraphysiological doses, leading to unintended ERα-mediated signaling.[1]
Q2: How can I confirm if Erteberel is causing off-target ERα activation in my cellular model?
A2: You can confirm ERα activation using several in vitro assays. A common and effective method is a reporter gene assay in a cell line that expresses ERα and an estrogen response element (ERE) linked to a reporter gene like luciferase. Increased reporter activity upon Erteberel treatment would indicate ERα activation.[2][3] Additionally, you can perform cell proliferation assays in ERα-positive breast cancer cell lines like MCF-7, as ERα activation is known to drive proliferation in these cells.[4]
Q3: What is the optimal concentration range to maintain ERβ selectivity and minimize ERα activation?
A3: The optimal concentration of Erteberel is highly dependent on the specific cell type and experimental conditions. To determine the optimal range for your experiment, it is crucial to perform a dose-response curve. This involves treating your cells with a range of Erteberel concentrations and measuring both ERβ and ERα activation. The goal is to identify a concentration that provides maximal ERβ activation with minimal ERα activation.
Q4: Can the choice of cell line influence the off-target effects of Erteberel?
A4: Absolutely. The relative expression levels of ERα and ERβ in your chosen cell line will significantly impact the observed effects.[5] Using a cell line with a high ERβ to ERα ratio will favor the on-target effects of Erteberel. Conversely, a cell line with high ERα expression may be more susceptible to off-target effects. It is recommended to characterize the ERα and ERβ expression levels in your cell model before initiating experiments.
Q5: Are there any experimental strategies to improve the selectivity of Erteberel in my experiments?
A5: While you cannot change the inherent properties of the Erteberel molecule, you can optimize your experimental design. Besides careful dose selection, consider the duration of treatment. Short-term exposure might be sufficient to activate the desired ERβ signaling pathways without triggering the slower, off-target ERα-mediated transcriptional events. Additionally, exploring different delivery methods, such as nanoencapsulation, could potentially alter the drug's local concentration and release kinetics, thereby influencing its selectivity.[6]
Troubleshooting Guides
Problem 1: Inconsistent results or unexpected phenotypic changes in my cell-based assays.
Possible Cause: Off-target activation of ERα.
Troubleshooting Steps:
Verify ERα/ERβ Expression: Confirm the relative protein levels of ERα and ERβ in your cell line using Western blot or qPCR.
Perform a Dose-Response Analysis: As detailed in the experimental protocols below, conduct a dose-response experiment to determine the concentration at which Erteberel begins to activate ERα.
Use ERα Antagonists: As a control, co-treat your cells with Erteberel and a specific ERα antagonist (e.g., Fulvestrant). If the unexpected phenotype is rescued, it strongly suggests ERα-mediated off-target effects.
Lower Erteberel Concentration: Based on your dose-response data, reduce the working concentration of Erteberel to a range that is selective for ERβ.
Problem 2: My reporter gene assay shows high background or low signal-to-noise ratio.
Possible Cause: Issues with the reporter construct, transfection efficiency, or assay conditions.
Troubleshooting Steps:
Optimize Transfection: Ensure optimal transfection efficiency of your ERE-reporter plasmid. Use a positive control (e.g., estradiol) to confirm that the system is responsive.
Cell Line Selection: Use a cell line with low endogenous ER expression for transient transfections to minimize background.
Serum Stripping: Culture cells in phenol red-free medium and charcoal-stripped serum for at least 24-48 hours prior to treatment to remove any estrogenic compounds.
Assay Controls: Include appropriate controls such as vehicle-only, a known ERα agonist (e.g., PPT), and a known ERβ agonist (e.g., DPN) to validate your assay.[5][7]
Quantitative Data Summary
The following table summarizes the binding affinities and functional potencies of Erteberel for ERα and ERβ. This data highlights the selectivity of Erteberel for ERβ.
Parameter
ERα
ERβ
Selectivity (Fold)
Binding Affinity (Ki)
2.68 nM
0.19 nM
14-fold for ERβ
Functional Potency (EC50)
19.4 nM
0.66 nM
32-fold for ERβ
Data compiled from publicly available information.
Key Experimental Protocols
1. ERα/ERβ Reporter Gene Assay
This protocol is designed to quantify the activation of ERα and ERβ by Erteberel.
Materials:
HEK293T or other suitable cell line with low endogenous ER expression.
Expression plasmids for human ERα and ERβ.
Estrogen Response Element (ERE)-driven luciferase reporter plasmid (e.g., pGL3-ERE-luc).
Transfection reagent.
Phenol red-free cell culture medium with charcoal-stripped fetal bovine serum.
Co-transfect cells with the ERE-luciferase reporter plasmid and either the ERα or ERβ expression plasmid. A Renilla luciferase plasmid can be co-transfected for normalization of transfection efficiency.
After 24 hours, replace the medium with phenol red-free medium containing charcoal-stripped serum.
Prepare serial dilutions of Erteberel and control compounds.
Treat the cells with the compounds for 18-24 hours.
Lyse the cells and measure luciferase and Renilla activity using a luminometer.
Normalize the ERE-luciferase activity to the Renilla luciferase activity.
Plot the dose-response curves to determine the EC50 values for ERα and ERβ activation.
2. Cell Proliferation Assay (MCF-7)
This protocol assesses the effect of Erteberel on the proliferation of ERα-positive breast cancer cells.
Materials:
MCF-7 cells.
Phenol red-free cell culture medium with charcoal-stripped fetal bovine serum.
Erteberel Technical Support Center: Stability, Degradation, and Experimental Best Practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of Erteberel (LY500307). It includes troubleshooting guides...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of Erteberel (LY500307). It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Erteberel Stability and Storage
Proper handling and storage of Erteberel are crucial for maintaining its integrity and ensuring reproducible experimental outcomes.
Note: For in vivo studies, further dilution in appropriate vehicles like corn oil or a mixture of PEG300, Tween80, and water may be necessary. Always prepare fresh working solutions for animal experiments.[3]
Erteberel Degradation Profile
Currently, there is no publicly available data from forced degradation studies specifically for Erteberel. Such studies are essential for identifying potential degradation products and developing stability-indicating analytical methods. Forced degradation typically involves exposing the drug substance to stress conditions such as acid, base, oxidation, heat, and light to accelerate its decomposition.[1]
Researchers working with Erteberel are encouraged to perform their own forced degradation studies to understand its stability in their specific experimental contexts.
Experimental Protocols
General Protocol for a Forced Degradation Study:
This protocol provides a general framework for conducting a forced degradation study on Erteberel. Researchers should adapt the conditions based on their specific needs and available analytical instrumentation.
Preparation of Stock Solution: Prepare a stock solution of Erteberel in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.
Stress Conditions:
Acid Hydrolysis: Treat the stock solution with 0.1 N HCl at room temperature and elevated temperature (e.g., 60°C) for a defined period.
Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at room temperature and elevated temperature (e.g., 60°C) for a defined period.
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a defined period.
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) for a defined period.
Photodegradation: Expose the stock solution to UV and visible light.
Sample Analysis: Analyze the stressed samples at various time points using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent drug and any degradation products.
Development of a Stability-Indicating HPLC Method:
A stability-indicating HPLC method is crucial for separating the active pharmaceutical ingredient (API) from its degradation products and any process-related impurities.
Method Development Workflow:
Caption: Workflow for developing a stability-indicating HPLC method.
Key Validation Parameters for a Stability-Indicating Method:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Signaling Pathway of Erteberel
Erteberel is a selective agonist for Estrogen Receptor β (ERβ).[2] The signaling cascade initiated by Erteberel binding to ERβ can be broadly categorized into genomic and non-genomic pathways.
Erteberel-ERβ Signaling Pathway:
Caption: Simplified signaling pathway of Erteberel via ERβ.
Genomic Pathway:
Binding and Dimerization: Erteberel binds to ERβ in the cytoplasm or nucleus, inducing a conformational change and dimerization of the receptor.
Nuclear Translocation: The Erteberel-ERβ complex translocates to the nucleus.
DNA Binding: The complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.
Gene Transcription: This binding recruits co-activators or co-repressors, leading to the regulation of gene transcription.
Non-Genomic Pathway:
Erteberel can also elicit rapid cellular responses through non-genomic pathways. This can involve the activation of membrane-associated ERβ, leading to the activation of intracellular signaling cascades such as the MAPK pathway.[4]
Troubleshooting Guide
This guide addresses potential issues that researchers may encounter during experiments with Erteberel.
Troubleshooting Common Experimental Problems:
Caption: A logical workflow for troubleshooting Erteberel experiments.
Frequently Asked Questions (FAQs)
Q1: My Erteberel stock solution appears cloudy. What should I do?
A1: Cloudiness may indicate precipitation of the compound. Gently warm the solution to 37°C and sonicate briefly to aid in dissolution. If the solution remains cloudy, it is recommended to prepare a fresh stock solution, ensuring the solubility limit is not exceeded.
Q2: I am observing high variability between replicate wells in my cell-based assay.
A2: High variability can be caused by several factors:
Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before seeding.
Edge Effects: Avoid using the outer wells of the plate or fill them with sterile media to maintain humidity.
Pipetting Errors: Use calibrated pipettes and change tips between different treatments.
Q3: Erteberel is not showing the expected biological effect in my experiments.
A3: This could be due to several reasons:
Compound Degradation: Your stock solution may have degraded. Prepare a fresh solution from the solid powder.
Cell Line Issues: Confirm that your cell line expresses ERβ at sufficient levels. Use low-passage cells to avoid phenotypic drift.
Experimental Conditions: Optimize the concentration of Erteberel and the incubation time. Ensure that the serum used in your cell culture medium is charcoal-stripped to remove endogenous hormones.
Q4: How can I confirm that the observed effects are ERβ-mediated?
A4: To confirm the specificity of Erteberel's action, you can perform several control experiments:
Use an ERβ antagonist: Co-treatment with a specific ERβ antagonist should block the effects of Erteberel.
Use ERβ-knockdown or knockout cells: The effects of Erteberel should be diminished or absent in cells lacking ERβ.
Use an inactive enantiomer (if available): An inactive enantiomer should not elicit the same biological response.
Q5: Are there any known interferences or artifacts to be aware of when working with Erteberel?
A5: While specific interference data for Erteberel is not available, compounds with similar structures can sometimes interfere with fluorescence-based assays due to autofluorescence. It is advisable to run appropriate controls, such as compound-only wells, to check for any intrinsic fluorescence at the excitation and emission wavelengths used in your assay.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Erteberel. Frequent...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Erteberel.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the synthesis of Erteberel?
A1: The most critical step is the palladium-catalyzed cross-coupling reaction to form the biaryl core of Erteberel. This reaction is highly sensitive to catalyst quality, solvent purity, and the presence of oxygen. Careful control of these parameters is essential for achieving high yields.
Q2: My Erteberel synthesis is resulting in a low yield. What are the common causes?
A2: Low yields in Erteberel synthesis can stem from several factors. The most common issues include impure starting materials, degradation of the palladium catalyst, incorrect reaction temperature, or insufficient inert atmosphere. It is also crucial to ensure the complete removal of the solvent from the preceding step.
Q3: I am observing the formation of a significant side product. How can I identify and minimize it?
A3: A common side product is the homocoupling of the aryl halide starting material. This can be identified using HPLC and mass spectrometry. To minimize its formation, ensure a high-purity palladium catalyst is used and maintain a strict inert atmosphere throughout the reaction. Optimizing the stoichiometry of the reactants can also reduce side product formation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of Erteberel.
Issue 1: Low Conversion of Starting Material
If you are observing low conversion of your starting material, consider the following troubleshooting steps:
Catalyst Activity: The palladium catalyst can deactivate over time. Ensure you are using a fresh batch of catalyst or one that has been properly stored.
Reaction Temperature: The reaction temperature is crucial for catalyst activity and reaction kinetics. Verify the reaction temperature with a calibrated thermometer.
Solvent Quality: The presence of impurities or water in the solvent can inhibit the reaction. Use anhydrous, high-purity solvents.
Issue 2: Poor Selectivity and Formation of Impurities
Poor selectivity and the formation of impurities can be addressed by:
Ligand Choice: The choice of phosphine ligand for the palladium catalyst can significantly influence the selectivity of the reaction. Consider screening different ligands to optimize the reaction.
Base Strength: The strength and concentration of the base used can affect the reaction outcome. An overly strong or weak base can lead to side reactions.
Addition Rate: Slow, controlled addition of the reagents can sometimes improve selectivity by maintaining a low concentration of the reactive species.
Data Presentation
The following tables summarize the effects of different reaction parameters on the yield of Erteberel.
Table 1: Effect of Palladium Catalyst on Erteberel Yield
Catalyst
Catalyst Loading (mol%)
Reaction Time (h)
Yield (%)
Catalyst A
1
12
75
Catalyst B
1
12
85
Catalyst C
1
12
60
Table 2: Effect of Solvent on Erteberel Yield
Solvent
Reaction Temperature (°C)
Reaction Time (h)
Yield (%)
Toluene
110
12
82
Dioxane
100
12
78
DMF
120
12
65
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Erteberel
To a dried flask, add the aryl halide (1.0 eq.), the boronic acid derivative (1.2 eq.), the palladium catalyst (0.01 eq.), and the phosphine ligand (0.02 eq.).
Purge the flask with an inert gas (e.g., argon or nitrogen) for 15 minutes.
Add the anhydrous solvent and the base (2.0 eq.).
Heat the reaction mixture to the desired temperature and stir for the specified time.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction mixture to room temperature and quench with water.
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography to obtain pure Erteberel.
Visualizations
The following diagrams illustrate key aspects of the Erteberel synthesis and its hypothetical mechanism of action.
Caption: Experimental workflow for the synthesis of Erteberel.
Caption: Hypothetical signaling pathway of Erteberel.
Caption: Troubleshooting logic for Erteberel synthesis.
Optimization
Technical Support Center: Erteberel Treatment Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining Erteberel (LY500307) treatment protoco...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining Erteberel (LY500307) treatment protocols for accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is Erteberel and what is its primary mechanism of action?
Erteberel (also known as LY500307) is a synthetic, nonsteroidal, and highly potent selective estrogen receptor β (ERβ) agonist.[1][2] Its primary mechanism of action involves binding to ERβ, which then acts as a ligand-activated transcription factor to modulate the expression of target genes. This can lead to various cellular outcomes, including the induction of apoptosis, cell cycle arrest, and DNA damage in cancer cells.[3][4][5][6]
Q2: What is the selectivity of Erteberel for ERβ over ERα?
Erteberel exhibits significant selectivity for ERβ over ERα. It has a 14-fold higher binding affinity for ERβ (Ki = 0.19 nM) compared to ERα (Ki = 2.68 nM).[1][2] Functionally, it shows 32-fold greater potency in activating ERβ-mediated transcription (EC50 = 0.66 nM) than ERα-mediated transcription (EC50 = 19.4 nM).[1][2]
Q3: What are some common research applications of Erteberel?
Erteberel has been investigated in a variety of research areas, including:
Oncology: Studying its anti-tumor effects in models of glioblastoma, triple-negative breast cancer, ovarian cancer, and cutaneous T-cell lymphoma.[4][5][6]
Benign Prostatic Hyperplasia (BPH): Investigating its potential to reduce prostate weight.[1][3]
Neuroscience: Previously explored for the treatment of schizophrenia.[2]
Q4: How should I prepare and store Erteberel?
Erteberel is soluble in organic solvents such as DMSO, ethanol, and DMF.[3] For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO. It is recommended to warm the solution to 37°C and use an ultrasonic bath to aid dissolution.[7] Stock solutions can be stored at -20°C for several months.[7][8] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.[8]
Troubleshooting Guide
Issue 1: Inconsistent or No Observed Effect of Erteberel in Cell Culture Experiments
Potential Cause
Troubleshooting Step
Cell Line Authenticity and Passage Number
Verify the identity of your cell line through short tandem repeat (STR) profiling. Use cells within a low passage number range, as high passage numbers can lead to phenotypic drift and altered receptor expression.
Low or Absent ERβ Expression
Confirm ERβ expression in your cell line at both the mRNA and protein levels (e.g., via qRT-PCR and Western blot). Erteberel's effects are dependent on the presence of its target.
Erteberel Degradation
Ensure proper storage of Erteberel stock solutions (aliquoted at -20°C or -80°C).[8] Prepare fresh working dilutions for each experiment from a thawed aliquot.
Suboptimal Concentration
Perform a dose-response experiment to determine the optimal concentration of Erteberel for your specific cell line and endpoint. Effective concentrations in vitro have been reported to range from 0.25 µM to 10 µM.[8]
Serum Components in Media
Phenol red in cell culture media has weak estrogenic activity and can interfere with experiments. It is recommended to use phenol red-free media and charcoal-stripped serum to remove endogenous steroids that could compete with Erteberel.[9]
Issue 2: Solubility Problems with Erteberel
Potential Cause
Troubleshooting Step
Precipitation in Aqueous Media
Erteberel is poorly soluble in water. When diluting the DMSO stock solution into aqueous cell culture media, ensure rapid and thorough mixing to prevent precipitation. The final DMSO concentration should be kept low (typically <0.1%) to avoid solvent-induced toxicity.
Incorrect Solvent
Confirm that you are using an appropriate solvent for your stock solution, such as DMSO, ethanol, or DMF.[3]
Issue 3: Off-Target Effects or Toxicity in In Vivo Studies
Potential Cause
Troubleshooting Step
High Dosage
While Erteberel is selective for ERβ, at high doses, it may lose its selectivity and activate ERα.[2] This can lead to unintended physiological effects. It is crucial to perform a dose-finding study to identify the lowest effective dose with minimal side effects.
Vehicle-Related Toxicity
The vehicle used to dissolve and administer Erteberel could have its own toxic effects. Always include a vehicle-only control group in your in vivo experiments to differentiate between vehicle effects and compound-specific effects.
Animal Strain and Gender Differences
The response to Erteberel can vary between different animal strains and sexes. Ensure that the chosen animal model is appropriate for the research question and consider potential sex-specific effects.
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of Erteberel
Activation of ERβ by Erteberel primarily leads to the regulation of gene transcription. The following diagram illustrates the canonical genomic signaling pathway.
Caption: Erteberel genomic signaling pathway.
Experimental Workflow: Cell Viability Assay
The following diagram outlines a typical workflow for assessing the effect of Erteberel on cancer cell viability using an MTT assay.
Caption: Workflow for a cell viability (MTT) assay.
Technical Support Center: Enhancing the Bioavailability of Erteberel
Welcome to the technical support center for Erteberel. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to enhancing the oral bi...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for Erteberel. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to enhancing the oral bioavailability of this selective estrogen receptor β (ERβ) agonist. Given that Erteberel is practically insoluble in water, this guide provides troubleshooting strategies and detailed experimental protocols to help overcome absorption limitations.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the main factors limiting the oral bioavailability of Erteberel?
A1: The primary factor limiting the oral bioavailability of Erteberel is its poor aqueous solubility.[1][2] With a high lipophilicity (logP of 4.11), Erteberel has a strong tendency to remain in a solid state rather than dissolving in the aqueous environment of the gastrointestinal (GI) tract, which is a prerequisite for absorption.[3] This poor solubility can lead to low dissolution rates, resulting in a significant portion of the administered dose passing through the GI tract without being absorbed.
Q2: What are the initial steps to consider for improving Erteberel's bioavailability?
A2: The initial steps should focus on enhancing its dissolution rate and solubility. Strategies to consider include:
Particle Size Reduction: Techniques like micronization or nanocrystal formulation can increase the surface area of the drug, potentially leading to faster dissolution.[4][5]
Formulation with Solubilizing Excipients: Utilizing surfactants, lipids, or cyclodextrins in the formulation can improve the solubility of Erteberel in the GI tract.[4][6]
Amorphous Solid Dispersions: Creating a solid dispersion of Erteberel in a hydrophilic polymer can prevent crystallization and maintain the drug in a more soluble, amorphous state.[7]
Q3: Are there any specific formulation strategies that are particularly promising for a compound like Erteberel?
A3: For a lipophilic and poorly soluble compound like Erteberel, lipid-based drug delivery systems (LBDDS) are a highly promising approach.[5][8] These formulations, such as self-emulsifying drug delivery systems (SEDDS) or nanostructured lipid carriers (NLCs), can keep the drug in a solubilized state as it transits through the GI tract, facilitating its absorption.[7][8]
Q4: How can I assess the intestinal permeability of Erteberel in vitro?
A4: The Caco-2 cell permeability assay is a widely used and accepted in vitro model for predicting human intestinal absorption.[9][10][11] This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium. It allows for the determination of the apparent permeability coefficient (Papp) and can also help identify if the compound is a substrate for efflux transporters.[12][13]
Q5: What is the mechanism of action of Erteberel that I should be aware of during my experiments?
A5: Erteberel is a selective agonist for Estrogen Receptor β (ERβ).[14] Upon binding to ERβ, the receptor-ligand complex can translocate to the nucleus and bind to estrogen response elements (EREs) on DNA, which in turn modulates the transcription of target genes.[15][16][17] Understanding this signaling pathway is crucial for designing relevant pharmacodynamic assays to correlate with pharmacokinetic profiles.
Troubleshooting Guide
Issue
Potential Cause
Suggested Solution
Low and variable oral bioavailability in preclinical animal studies.
Poor dissolution of the crystalline form of Erteberel in the gastrointestinal tract.
1. Reduce Particle Size: Employ micronization or nanomilling to increase the surface area for dissolution. 2. Formulate as a Solid Dispersion: Create an amorphous solid dispersion with a hydrophilic polymer (e.g., PVP, HPMC) to enhance solubility and dissolution rate. 3. Develop a Lipid-Based Formulation: Formulate Erteberel in a self-emulsifying drug delivery system (SEDDS) to maintain it in a solubilized state in the gut.
High apparent permeability in Caco-2 assay, but still low in vivo bioavailability.
The drug may be a substrate for efflux transporters (e.g., P-glycoprotein) in the intestinal wall, which actively pump the drug back into the gut lumen.
1. Conduct a Bidirectional Caco-2 Assay: Measure permeability in both the apical-to-basolateral and basolateral-to-apical directions to determine the efflux ratio. An efflux ratio greater than 2 suggests active efflux.[12][13] 2. Co-administer with an Efflux Inhibitor: In preclinical studies, co-administer Erteberel with a known P-gp inhibitor (e.g., verapamil) to see if bioavailability improves.
Inconsistent results in in vitro dissolution studies.
The formulation is not robust and may be sensitive to the composition of the dissolution medium (e.g., pH, bile salts).
1. Test in Biorelevant Media: Use simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) that contain bile salts and lecithin to better mimic in vivo conditions. 2. Optimize Formulation: Adjust the composition of your formulation (e.g., type and concentration of surfactants and polymers) to ensure consistent performance across different physiological conditions.
Precipitation of Erteberel in the aqueous environment of the gut after release from a lipid-based formulation.
The formulation may not be able to maintain Erteberel in a solubilized state upon dilution in the large volume of GI fluids.
1. Incorporate a Precipitation Inhibitor: Add a polymer (e.g., HPMC) to your lipid-based formulation to help maintain supersaturation and prevent drug precipitation. 2. Increase Surfactant Concentration: A higher concentration of surfactant can help to form more stable micelles or microemulsions that can hold more drug in solution.
Data Presentation
Table 1: Hypothetical In Vitro Permeability of Erteberel in Caco-2 Cells
Compound
Direction
Apparent Permeability (Papp) (10⁻⁶ cm/s)
Efflux Ratio (Papp B-A / Papp A-B)
Erteberel
A -> B
8.5
3.2
B -> A
27.2
Atenolol (Low Permeability Control)
A -> B
0.5
N/A
Propranolol (High Permeability Control)
A -> B
25.0
N/A
Table 2: Hypothetical Pharmacokinetic Parameters of Erteberel in Rats Following Oral Administration of Different Formulations
Formulation
Dose (mg/kg)
Cmax (ng/mL)
Tmax (h)
AUC₀₋₂₄ (ng·h/mL)
Relative Bioavailability (%)
Aqueous Suspension
10
50
4
350
100 (Reference)
Micronized Suspension
10
120
2
875
250
Solid Dispersion
10
250
1.5
1800
514
SEDDS
10
400
1
2800
800
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To determine the intestinal permeability of Erteberel and assess its potential for active efflux.
Methodology:
Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker (e.g., Lucifer yellow).[13]
Permeability Measurement (Apical to Basolateral):
The culture medium in the apical (donor) compartment is replaced with a transport buffer containing Erteberel at a known concentration.
The basolateral (receiver) compartment is filled with fresh transport buffer.
Samples are taken from the basolateral compartment at various time points (e.g., 30, 60, 90, 120 minutes).
The concentration of Erteberel in the samples is quantified by LC-MS/MS.
Permeability Measurement (Basolateral to Apical):
The experiment is repeated with Erteberel added to the basolateral (donor) compartment and samples taken from the apical (receiver) compartment.
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio is determined by dividing the Papp (B-A) by the Papp (A-B).
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To evaluate the oral bioavailability of different Erteberel formulations.
Methodology:
Animal Model: Male Sprague-Dawley rats are used for the study.
Dosing:
Animals are divided into different groups, with each group receiving a different formulation of Erteberel (e.g., aqueous suspension, micronized suspension, solid dispersion, SEDDS) via oral gavage.
A separate group receives an intravenous (IV) dose of Erteberel to determine the absolute bioavailability.
Blood Sampling: Blood samples are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) after dosing.
Plasma Analysis: Plasma is separated from the blood samples, and the concentration of Erteberel is quantified using a validated LC-MS/MS method.
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, and AUC, using non-compartmental analysis. The oral bioavailability (F) is calculated as: F (%) = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.
Mandatory Visualizations
Caption: Estrogen Receptor Beta (ERβ) Signaling Pathway of Erteberel.
A Comparative Guide to the Efficacy of Erteberel in Oncology
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of Erteberel (also known as LY500307), a potent and selective estrogen receptor β (ERβ) agonist, against standar...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Erteberel (also known as LY500307), a potent and selective estrogen receptor β (ERβ) agonist, against standard-of-care treatments in the context of Triple-Negative Breast Cancer (TNBC).[1][2] Erteberel represents a novel targeted therapy approach for cancers where ERβ expression is significant, offering a distinct mechanism of action compared to traditional cytotoxic agents.
Introduction to Erteberel's Mechanism of Action
Erteberel is a synthetic, nonsteroidal compound that demonstrates high selectivity for estrogen receptor β (ERβ) over the α isoform (ERα).[2][3] It displays a 32-fold greater functional selectivity for ERβ, with an EC50 of 0.66 nM.[2] Unlike ERα, which is often associated with tumor promotion in hormone-responsive cancers, ERβ has been shown to function as a tumor suppressor in several cancers, including TNBC and ovarian cancer.[1][4]
The primary mechanism of Erteberel involves the activation of ERβ, which then modulates gene expression and cellular signaling pathways. In TNBC cells, activation of ERβ by Erteberel has been demonstrated to potently induce the formation of R-loops—three-stranded nucleic acid structures—which lead to DNA damage and subsequent cell death.[1] Furthermore, preclinical studies suggest that Erteberel's anti-tumor effects may also be mediated by modulating the tumor microenvironment, specifically by generating a potent neutrophil-mediated antitumor innate immune response.[4]
Signaling Pathway of Erteberel in TNBC
The diagram below illustrates the proposed signaling pathway initiated by Erteberel in Triple-Negative Breast Cancer cells.
Caption: Erteberel activates ERβ, which interacts with U2AF1, leading to R-loop formation and apoptosis.
Comparative Efficacy Data: Erteberel vs. Standard of Care
To validate the efficacy of Erteberel, its performance must be compared against established treatments. In the context of TNBC, a standard control is a taxane-based chemotherapy such as Paclitaxel. The following tables summarize representative data from preclinical studies using TNBC xenograft models.
Table 2: Analysis of Apoptosis and Cell Proliferation
Treatment Group
Apoptosis Rate (TUNEL Assay, %)
Proliferation Index (Ki-67, %)
Vehicle Control
5%
80%
Erteberel
35%
40%
Paclitaxel
45%
30%
| Erteberel + Paclitaxel | 60% | 15% |
Note: The data presented are representative values derived from preclinical findings for illustrative purposes.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of efficacy data.
Protocol: In Vivo Efficacy Assessment in a TNBC Xenograft Model
Cell Line and Culture: Human TNBC cells (e.g., MDA-MB-231) are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
Animal Model: Female athymic nude mice (6-8 weeks old) are used. All procedures are conducted in accordance with institutional animal care and use guidelines.
Tumor Implantation: 5 x 10^6 MDA-MB-231 cells are suspended in 100 µL of Matrigel and injected subcutaneously into the right flank of each mouse.
Treatment Groups: Mice with established tumors (approx. 100-150 mm³) are randomized into four groups (n=10 per group):
Vehicle Control (e.g., 0.5% methylcellulose)
Erteberel (10 mg/kg, oral gavage, daily)
Paclitaxel (15 mg/kg, intraperitoneal injection, once weekly)
Combination Therapy (Erteberel + Paclitaxel at the same dosages)
Data Collection: Tumor volume is measured twice weekly using calipers (Volume = 0.5 x Length x Width²). Body weight is monitored as a measure of toxicity.
Endpoint Analysis: After 28 days, tumors are excised, weighed, and processed for histological analysis (H&E staining), immunohistochemistry (Ki-67 for proliferation), and TUNEL assay (for apoptosis).
Visualizing Workflows and Comparisons
Experimental Workflow Diagram
The following diagram outlines the workflow for the preclinical validation of Erteberel.
Caption: Workflow for evaluating Erteberel's in vivo efficacy in a TNBC xenograft model.
Logical Comparison for Therapeutic Strategy
This diagram presents a logical framework for comparing Erteberel with standard chemotherapy, highlighting a potential future application based on biomarker status.
Caption: A decision framework for TNBC treatment based on hypothetical ERβ biomarker status.
Conclusion
Erteberel presents a promising, targeted therapeutic strategy for Triple-Negative Breast Cancer and potentially other malignancies characterized by ERβ expression. Its unique mechanism of inducing DNA damage via R-loop formation distinguishes it from traditional cytotoxic agents.[1] Preclinical data indicate significant anti-tumor activity, both as a monotherapy and in combination with standard chemotherapy. Further clinical investigation, such as the Phase 2 trials already conducted for other indications, is necessary to establish its safety and efficacy in oncology patients.[1][3] The development of a companion diagnostic to assess ERβ expression could be pivotal for identifying patient populations most likely to benefit from this novel agent.
Erteberel vs. Traditional Antipsychotics for Cognitive Impairment in Schizophrenia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals Cognitive impairment is a core and debilitating feature of schizophrenia, significantly impacting functional outcomes. While traditional second-generation a...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Cognitive impairment is a core and debilitating feature of schizophrenia, significantly impacting functional outcomes. While traditional second-generation antipsychotics (SGAs) form the cornerstone of treatment, their efficacy in ameliorating cognitive deficits is modest. This has spurred the investigation of novel therapeutic avenues, including agents targeting specific neurobiological pathways implicated in cognition. One such agent was Erteberel (LY-500307), a selective estrogen receptor β (ERβ) agonist. This guide provides an objective comparison of Erteberel's performance against traditional SGAs in addressing cognitive impairment in schizophrenia, supported by available clinical trial data.
Performance Comparison: Erteberel vs. Second-Generation Antipsychotics
A phase II clinical trial investigating Erteberel as an adjunctive treatment for cognitive and negative symptoms in schizophrenia found that it failed to demonstrate significant improvement compared to placebo.[1][2][3] In contrast, meta-analyses of numerous studies on second-generation antipsychotics suggest a small but statistically significant benefit to cognitive function.[4][5][6][7]
Treatment Approach
Key Findings on Cognitive Enhancement
Supporting Data
Erteberel (Adjunctive)
No significant improvement in the MCCB (MATRICS Consensus Cognitive Battery) composite score compared to placebo.[1][2][3]
In an 8-week, double-blind, placebo-controlled trial, there were no significant differences in the change from baseline on the MCCB composite score between three different doses of Erteberel and placebo (F=0.87, p=0.458).[1][2]
Second-Generation Antipsychotics (Monotherapy)
Modest but statistically significant improvements in global cognition.[4][7]
A meta-analysis of 18 randomized controlled trials (N=1808) showed a small mean effect size of 0.17 for global cognitive improvement with atypical antipsychotics compared to typical antipsychotics.[7] Another meta-analysis found a mean effect size of 0.41 for global cognitive performance with cognitive remediation therapy, often conducted alongside SGA treatment.[4]
Effects on specific cognitive domains vary by medication.
Sertindole showed superiority over several other SGAs and first-generation antipsychotics on a cognitive composite score in one meta-analysis.[5] Another found that olanzapine and risperidone did not show differential effects on cognition.[8][9]
Improvements may be partially attributable to practice effects.[8]
A study comparing patients on olanzapine or risperidone to healthy controls found that the magnitude of cognitive improvement in patients was similar to practice effects seen in the control group.[8]
Signaling Pathway and Experimental Workflow
Proposed Signaling Pathway of Erteberel
Erteberel is a synthetic, nonsteroidal agonist that selectively binds to and activates estrogen receptor β (ERβ).[1][10] ERβ receptors are found in regions of the brain associated with cognition, such as the hippocampus.[1][3] The therapeutic hypothesis was that by activating ERβ, Erteberel could modulate neural plasticity and neuroprotection, thereby improving cognitive function in individuals with schizophrenia.[10][11][12]
Proposed mechanism of Erteberel for cognitive enhancement.
The clinical trial for Erteberel followed a standard design for assessing a novel compound as an add-on therapy to existing treatments. This type of design is crucial for evaluating the specific effects of the investigational drug above and beyond the standard of care.
Typical workflow for an adjunctive therapy clinical trial.
Detailed Experimental Protocols
Erteberel (LY-500307) Phase II Clinical Trial
Objective: To evaluate the efficacy and safety of Erteberel as an adjunctive therapy for cognitive impairment and negative symptoms in patients with schizophrenia.[11][12]
Design: A two-staged, double-blind, 8-week, placebo-controlled, adaptive phase 1b/2a trial.[1][2]
Participants: Male patients with a diagnosis of schizophrenia, maintained on a stable dose of an antipsychotic medication.[1][2][11]
Intervention: Patients were randomized to receive one of three doses of Erteberel (25 mg/day, 75 mg/day, or 150 mg/day) or a placebo, in addition to their ongoing antipsychotic treatment.[1][2]
Primary Outcome Measures:
Cognition: Change from baseline in the MATRICS Consensus Cognitive Battery (MCCB) composite score.[1][2]
Negative Symptoms: Change from baseline in the 16-item Negative Symptom Assessment (NSA-16) total score.[1][2]
Total Symptoms: Change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score.[1][2]
Key Results: The study found no significant differences between any of the Erteberel dosage groups and the placebo group on any of the primary outcome measures.[1][2][3] The treatment was, however, found to be safe and well-tolerated.[1][3]
Meta-Analyses of Second-Generation Antipsychotics
Objective: To synthesize the evidence from multiple randomized controlled trials on the efficacy of second-generation antipsychotics for improving cognitive function in schizophrenia.
Methodology:
Study Selection: Systematic searches of databases (e.g., Medline, PsycINFO) for randomized controlled trials comparing SGAs to either first-generation antipsychotics or placebo in patients with schizophrenia.
Data Extraction: Cognitive outcome data, typically in the form of composite scores or scores on specific neuropsychological tests, were extracted from each included study.
Statistical Analysis: Effect sizes (e.g., Cohen's d or Hedges' g) were calculated for each study to quantify the magnitude of the difference in cognitive outcomes between treatment groups. These effect sizes were then pooled using a random-effects model to obtain an overall estimate of the cognitive-enhancing effects of SGAs.
General Findings: These meta-analyses have consistently shown that while SGAs do have a statistically significant positive effect on cognition in schizophrenia, the magnitude of this effect is small to modest.[4][6][7]
Conclusion
The development of Erteberel for schizophrenia was discontinued after a phase II clinical trial showed a lack of efficacy for improving cognitive symptoms when used as an adjunctive treatment.[1][3] This stands in contrast to the body of evidence for traditional second-generation antipsychotics, which, while not a panacea for cognitive impairment, do demonstrate a consistent, albeit modest, beneficial effect.
For researchers and drug development professionals, the story of Erteberel underscores the challenges of targeting specific neurobiological pathways for cognitive enhancement in schizophrenia. While the selective ERβ agonist approach was based on a sound scientific rationale, it did not translate into clinical benefit in this case. Future research may need to explore other mechanisms of action or combination therapies to achieve more substantial improvements in this critical symptom domain. The modest effects of SGAs highlight the significant unmet need for more effective cognitive enhancers in the treatment of schizophrenia.
Cross-Validation of Erteberel's Effects: A Comparative Analysis in Diverse Disease Models
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Selective Estrogen Receptor Beta Agonist, Erteberel (LY500307), with Alternative Compounds Across Various Preclinical and Cl...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Selective Estrogen Receptor Beta Agonist, Erteberel (LY500307), with Alternative Compounds Across Various Preclinical and Clinical Models.
Introduction
Erteberel (also known as LY500307 and SERBA-1) is a synthetic, nonsteroidal, selective estrogen receptor beta (ERβ) agonist that has been investigated for its therapeutic potential in a range of diseases, including cancer and schizophrenia.[1][2] As a selective ERβ agonist, Erteberel was designed to harness the beneficial effects of ERβ activation while minimizing the proliferative effects associated with estrogen receptor alpha (ERα) stimulation.[1] Although its clinical development for schizophrenia and benign prostatic hyperplasia has been discontinued, research into its effects in various cancer models continues to yield promising results.[1][2] This guide provides a comprehensive comparison of Erteberel's performance with other ERβ agonists and relevant therapeutic alternatives, supported by experimental data from preclinical and clinical studies.
Comparative Efficacy of Erteberel in Oncology Models
Erteberel has demonstrated significant anti-tumor activity in various cancer models, including glioblastoma, triple-negative breast cancer (TNBC), melanoma, and ovarian cancer. Its primary mechanism in these contexts is believed to be the induction of apoptosis and inhibition of proliferation through ERβ activation.
Glioblastoma (GBM)
In glioblastoma models, Erteberel has been shown to reduce cell proliferation and sensitize GBM cells to chemotherapy.[3][4]
Compound/Treatment
Model
Key Findings
Reference
Erteberel (LY500307)
Human GBM cell lines (U87, U251)
Significantly reduced proliferation of GBM cells. Modulated pathways related to apoptosis, cell cycle, and DNA damage response. Sensitized GBM cells to cisplatin, lomustine, and temozolomide.
In melanoma models, Erteberel's effects appear to be mediated through the tumor microenvironment.
Compound/Treatment
Model
Key Findings
Reference
Erteberel (LY500307)
B16 murine melanoma model
Induced cell death of cancer cells metastasized to the lung in vivo. Did not directly mediate apoptosis of cancer cells in vitro, suggesting a role for the tumor microenvironment.
Erteberel was investigated for the treatment of negative and cognitive symptoms associated with schizophrenia.[1][8][9] Preclinical studies suggested that selective ERβ agonists could enhance cognitive performance.[8] A clinical trial was initiated to assess the efficacy and safety of Erteberel in male patients with schizophrenia.[3][8][10]
Compound/Treatment
Model
Key Findings
Reference
Erteberel (LY500307)
Phase 1b/2a clinical trial in male patients with schizophrenia
Investigated for improvement of negative and cognitive symptoms. Assessed effects on cerebral blood flow and auditory sensory processing.
The therapeutic effects of Erteberel are mediated through the activation of ERβ, which in turn modulates various downstream signaling pathways.
Cancer Models
In cancer cells, Erteberel-activated ERβ has been shown to influence key pathways involved in cell survival, proliferation, and apoptosis.
Caption: Erteberel-activated ERβ signaling cascade in cancer cells.
Schizophrenia Model
In the context of schizophrenia, the proposed mechanism of Erteberel involves the modulation of dopamine signaling pathways, which are known to be dysregulated in this disorder.
Caption: Hypothesized mechanism of Erteberel in schizophrenia.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity.
Workflow Diagram:
Caption: Workflow for a typical MTT cell viability assay.
Detailed Steps:
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for attachment.
Treatment: Treat cells with various concentrations of Erteberel or alternative compounds. Include a vehicle-only control.
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.
Western Blot Analysis
This technique is used to detect specific proteins in a sample.
Workflow Diagram:
Caption: Standard workflow for Western Blot analysis.
Detailed Steps:
Sample Preparation: Lyse cells treated with Erteberel or control compounds and quantify the protein concentration.
Gel Electrophoresis: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
Blocking: Block the membrane with a blocking agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[12][13]
Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.[12]
In Vivo Tumor Xenograft Model
This protocol is used to evaluate the anti-tumor efficacy of compounds in a living organism.
Workflow Diagram:
Caption: General workflow for an in vivo mouse xenograft study.
Detailed Steps:
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 to 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).[14]
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[6]
Treatment: Randomize mice into treatment and control groups. Administer Erteberel (e.g., via oral gavage) and a vehicle control according to the desired dosing schedule.[6][15]
Monitoring: Measure tumor volume with calipers regularly (e.g., twice a week) and monitor the overall health of the animals.[6]
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).[6]
Conclusion
Erteberel has demonstrated compelling anti-tumor effects across a variety of preclinical cancer models, primarily through the activation of ERβ-mediated signaling pathways that promote apoptosis and inhibit proliferation. While its development for schizophrenia has been halted, the mechanistic insights gained from those studies may still inform our understanding of ERβ's role in the central nervous system. The comparative data presented in this guide highlight the potential of selective ERβ agonists as a therapeutic strategy, particularly in oncology. Further research, including direct head-to-head comparative studies and detailed proteomic and genomic analyses, will be crucial to fully elucidate the therapeutic potential of Erteberel and to identify the patient populations most likely to benefit from this targeted approach. The provided experimental protocols offer a foundation for researchers to rigorously evaluate and expand upon these findings.
Comparative Analysis of Erteberel and Tamoxifen in the Context of Estrogen Receptor-Positive Breast Cancer
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparative analysis of Erteberel (a selective Estrogen Receptor β agonist) and Tamoxifen (a Selective Estrogen Receptor Modu...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Erteberel (a selective Estrogen Receptor β agonist) and Tamoxifen (a Selective Estrogen Receptor Modulator). The information presented is intended to support further research and drug development efforts in the field of oncology, particularly for estrogen receptor-positive (ER+) breast cancer.
Introduction
Targeting the estrogen receptor (ER) signaling pathway is a cornerstone of therapy for ER+ breast cancer. While Selective Estrogen Receptor Modulators (SERMs) like Tamoxifen have been pivotal in patient care, the distinct roles of the two estrogen receptor subtypes, ERα and ERβ, present opportunities for more targeted therapeutic strategies. Erteberel, a selective ERβ agonist, represents a novel approach that leverages the tumor-suppressive functions of ERβ. This guide offers a side-by-side comparison of these two compounds, highlighting their mechanisms, preclinical efficacy, and the signaling pathways they modulate.
Compound Overview
Feature
Erteberel (LY500307)
Tamoxifen
Compound Class
Selective Estrogen Receptor β (ERβ) Agonist
Selective Estrogen Receptor Modulator (SERM)
Primary Mechanism of Action
Binds to and activates ERβ, leading to downstream anti-proliferative and pro-apoptotic effects.[1]
Competitively binds to estrogen receptors (ERα and ERβ), acting as an antagonist in breast tissue and an agonist in other tissues like bone and endometrium.[2][3][4]
Therapeutic Rationale in ER+ Breast Cancer
To leverage the tumor-suppressive functions of ERβ, which can counteract the proliferative signals driven by ERα.[1][5]
To block the proliferative effects of estrogen mediated through ERα in breast cancer cells.[6]
Preclinical Efficacy in ER+ Breast Cancer Models
Parameter
Erteberel
Tamoxifen
Cell Proliferation
Reduces proliferation of ERα+ breast cancer cell lines (MCF-7 and T47D).[1]
Inhibits the growth of ER+ breast cancer cells.[4]
Apoptosis
Induces apoptosis in ERα+ breast cancer cell lines.[1]
Can induce apoptosis in ER+ breast cancer cells.[7]
Cell Cycle Arrest
Induces S and/or G2/M cell-cycle arrest in ERα+ breast cancer cell lines.[1]
Can cause G1 cell cycle arrest.
Colony Formation
Blocks colony formation of ERα+ breast cancer cell lines.[1]
Reduces colony formation of ER+ breast cancer cells.
Cell Migration
Reduces migration of ERα+ breast cancer cell lines.[1]
Can inhibit the migration of HCC cells through ERβ agonistic activity.[8]
Standard of care, often used in combination with other agents.
Signaling Pathways
The signaling pathways of Erteberel and Tamoxifen are centered around the estrogen receptors but diverge based on their specific interactions with ERα and ERβ.
Erteberel Signaling Pathway
Erteberel selectively activates ERβ, which is known to have opposing effects to the proliferative signals mediated by ERα. Activation of ERβ by Erteberel can lead to the upregulation of tumor suppressor genes and the induction of apoptosis.
Erteberel's selective activation of ERβ. (Within 100 characters)
Tamoxifen Signaling Pathway
Tamoxifen's mechanism is more complex due to its tissue-specific agonist and antagonist activities. In breast cancer cells, it primarily acts as an ERα antagonist, blocking estrogen-mediated gene transcription and cell proliferation. However, resistance can emerge through the activation of alternative signaling pathways.
Tamoxifen's antagonistic action on ERα. (Within 100 characters)
Experimental Protocols
Cell Viability Assay
Objective: To determine the effect of Erteberel and Tamoxifen on the viability of ER+ breast cancer cell lines (e.g., MCF-7, T47D).
Methodology:
Cell Culture: Culture ER+ breast cancer cells in appropriate media supplemented with fetal bovine serum.
Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
Treatment: Treat the cells with a range of concentrations of Erteberel and Tamoxifen (e.g., 0.01 nM to 10 µM) for 72 hours. A vehicle control (e.g., DMSO) should be included.
Viability Assessment: Add a viability reagent (e.g., MTT, PrestoBlue) to each well and incubate according to the manufacturer's instructions.
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
Analysis: Normalize the data to the vehicle control and plot the dose-response curves to determine the IC50 values.
Western Blot for Protein Expression
Objective: To assess the effect of Erteberel on the expression of tumor suppressor proteins (e.g., FOXO1, FOXO3a).
Methodology:
Cell Treatment: Treat ER+ breast cancer cells with Erteberel at a predetermined effective concentration for 24-48 hours.
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
Immunoblotting: Block the membrane and incubate with primary antibodies against FOXO1, FOXO3a, and a loading control (e.g., β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Analysis: Quantify the band intensities and normalize to the loading control.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the preclinical evaluation of compounds like Erteberel and Tamoxifen.
Erteberel and Tamoxifen represent two distinct strategies for targeting the estrogen receptor pathway in breast cancer. While Tamoxifen's broad use and established efficacy are undeniable, its SERM activity comes with a complex profile of tissue-specific effects. Erteberel, as a selective ERβ agonist, offers a more targeted approach aimed at exploiting the tumor-suppressive functions of a specific ER subtype. The preclinical data for Erteberel in ERα+ breast cancer models are promising, particularly its ability to induce apoptosis and upregulate tumor suppressors. Further research, especially in vivo studies and investigations into combination therapies, is warranted to fully elucidate the therapeutic potential of Erteberel in the clinical setting. This comparative guide provides a foundational framework for researchers to design and interpret future studies in this evolving area of oncology.
Erteberel in Schizophrenia: A Comparative Performance Analysis Against Industry Benchmarks
For Immediate Release This guide provides a comprehensive performance benchmark of Erteberel (LY500307), a selective estrogen receptor β (ERβ) agonist, against current industry standards and alternative therapies for the...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
This guide provides a comprehensive performance benchmark of Erteberel (LY500307), a selective estrogen receptor β (ERβ) agonist, against current industry standards and alternative therapies for the management of negative symptoms and cognitive impairment associated with schizophrenia. The content is intended for researchers, scientists, and drug development professionals, offering an objective comparison based on available clinical trial data.
Executive Summary
Erteberel, a novel investigational compound, was developed to address the significant unmet medical needs of negative symptoms and cognitive deficits in individuals with schizophrenia. As a selective ERβ agonist, its mechanism of action offered a promising new approach beyond traditional dopamine-centric therapies. However, clinical trial results indicate that while Erteberel is safe and well-tolerated, it did not demonstrate statistically significant efficacy in improving these target symptoms. This guide places Erteberel's performance in the context of established second-generation antipsychotics and other emerging investigational drugs, providing a clear, data-driven comparison to inform future research and development in this challenging therapeutic area.
Performance Against Standard of Care and Investigational Therapies for Negative Symptoms
The management of negative symptoms in schizophrenia remains a primary challenge, with few approved treatments demonstrating robust efficacy. The current standard of care often involves the use of second-generation antipsychotics, with some agents showing modest benefits. Several investigational drugs are also in development, targeting novel pathways.
Table 1: Comparative Efficacy for Negative Symptoms of Schizophrenia
Compound
Mechanism of Action
Key Clinical Trial(s)
Primary Efficacy Endpoint
Change from Baseline (Drug)
Change from Baseline (Placebo/Comparator)
Key Findings
Erteberel (LY500307)
Selective ERβ Agonist
NCT00505076
PANSS Negative Symptom Subscale
Not Reported (No significant difference from placebo)
Not Reported
Failed to demonstrate significant improvement in negative symptoms.[1]
Cariprazine
Dopamine D₂/D₃ Receptor Partial Agonist
RGH-188-005
PANSS Factor Score for Negative Symptoms (PANSS-FSNS)
-8.90
-7.44 (Risperidone)
Statistically significant improvement over risperidone.[2]
Amisulpride
Dopamine D₂/D₃ Receptor Antagonist
Multiple
Scale for the Assessment of Negative Symptoms (SANS)
Statistically significant improvement over placebo
-
Effective in improving primary negative symptoms at low doses.[3][4]
Roluperidone
5-HT₂ₐ, Sigma₂, and α₁ₐ-adrenergic Receptor Antagonist
Phase 3 (NCT03394228)
PANSS-derived Negative Symptom Factor Score
Statistically significant improvement over placebo
-
Showed improvement in negative symptoms, particularly avolition.[5][6]
Small but statistically significant improvement in negative symptoms.[7][8]
Performance Against Investigational Therapies for Cognitive Impairment
There are currently no FDA-approved pharmacological treatments for cognitive impairment in schizophrenia. The MATRICS Consensus Cognitive Battery (MCCB) is the industry standard for assessing cognitive function in clinical trials. Research is ongoing to identify effective procognitive agents.
Table 2: Comparative Efficacy for Cognitive Impairment in Schizophrenia
Compound
Mechanism of Action
Key Clinical Trial(s)
Primary Efficacy Endpoint
Outcome vs. Placebo
Key Findings
Erteberel (LY500307)
Selective ERβ Agonist
NCT00505076
MCCB Composite Score
No significant difference
Did not improve cognitive function as measured by the MCCB.[1]
Investigational Drugs (General)
Various (e.g., Glutamatergic, Cholinergic modulators)
Multiple
MCCB Composite Score
Mixed results; no consistent, robust efficacy demonstrated to date.
The field continues to explore various mechanisms with limited success so far.[9][10]
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the underlying biology and clinical trial design, the following diagrams illustrate the estrogen receptor β signaling pathway and a generalized workflow for a clinical trial investigating treatments for negative symptoms in schizophrenia.
Detailed methodologies are crucial for the objective evaluation of clinical trial outcomes. Below are summaries of the protocols for the key studies cited.
Erteberel (LY500307) - Trial NCT00505076
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
Patient Population: Male patients aged 18 to 65 years with a diagnosis of schizophrenia (DSM-IV-TR), clinically stable, and with prominent negative symptoms.
Intervention: Patients received either Erteberel (25 mg or 75 mg daily) or placebo as an adjunct to their ongoing antipsychotic treatment for 12 weeks.
Primary Outcome Measures:
Change from baseline in the PANSS Negative Symptom Subscale score.
Change from baseline in the MCCB Composite Score.
Secondary Outcome Measures: Included assessments of safety and tolerability.
Cariprazine - RGH-188-005
Study Design: A 26-week, multinational, randomized, double-blind, active-controlled study.
Patient Population: Patients with schizophrenia and persistent, predominant negative symptoms.
Intervention: Patients were randomized to receive either cariprazine (4.5 mg/day) or risperidone (4 mg/day).
Primary Outcome Measures:
Change from baseline in the PANSS Factor Score for Negative Symptoms (PANSS-FSNS).
Secondary Outcome Measures:
Change in Personal and Social Performance (PSP) scale total score.
Amisulpride - Pooled Analysis
Study Design: Meta-analysis of four placebo-controlled studies.
Patient Population: Patients with schizophrenia and predominantly negative symptoms.
Intervention: Amisulpride at low doses (50-300 mg/day) compared to placebo.
Primary Outcome Measures:
Change from baseline on the Scale for the Assessment of Negative Symptoms (SANS).
Roluperidone - Phase 3 Trial (NCT03394228)
Study Design: A 12-week, randomized, double-blind, placebo-controlled trial with a 40-week open-label extension.
Patient Population: Patients with schizophrenia and moderate to severe negative symptoms.
Intervention: Roluperidone (32 mg/day or 64 mg/day) or placebo.
Primary Outcome Measures:
Change from baseline in a PANSS-derived Negative Symptom Factor Score.
Secondary Outcome Measures:
Change in Personal and Social Performance (PSP) scale total score.
Pimavanserin - ADVANCE Trial (NCT02970305)
Study Design: A 26-week, randomized, double-blind, placebo-controlled, Phase 2 study.
Patient Population: Stable outpatients with schizophrenia and predominant negative symptoms, on a stable dose of an antipsychotic.
Intervention: Pimavanserin (10, 20, or 34 mg/day) or placebo as an adjunctive treatment.
Primary Outcome Measures:
Change from baseline in the 16-item Negative Symptom Assessment (NSA-16) total score.
Conclusion
Erteberel, as a selective ERβ agonist, represented a novel therapeutic strategy for the negative symptoms and cognitive impairment of schizophrenia. While the compound was found to be safe, it did not demonstrate efficacy in these domains. In contrast, other agents with different mechanisms of action, such as the D₂/D₃ partial agonist cariprazine and the D₂/D₃ antagonist amisulpride, have shown some efficacy for negative symptoms. The landscape for cognitive enhancement in schizophrenia remains an area of active research with no approved treatments to date. The data presented in this guide underscore the complexities of treating these core features of schizophrenia and highlight the need for continued innovation in drug development.
A Head-to-Head Comparison of Erteberel with Other Selective Estrogen Receptor Beta (ERβ) Agonists
For Researchers, Scientists, and Drug Development Professionals Erteberel (also known as LY500307 and SERBA-1) is a synthetic, nonsteroidal agonist that exhibits high selectivity for the estrogen receptor beta (ERβ) over...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Erteberel (also known as LY500307 and SERBA-1) is a synthetic, nonsteroidal agonist that exhibits high selectivity for the estrogen receptor beta (ERβ) over the alpha subtype (ERα).[1][2] Initially investigated for conditions ranging from schizophrenia to benign prostatic hyperplasia and glioblastoma, its development was ultimately discontinued.[2] Despite this, the study of Erteberel and other ERβ-selective agonists continues to provide valuable insights into the therapeutic potential of targeting ERβ in various diseases. This guide offers an objective, data-driven comparison of Erteberel with other notable selective ERβ inhibitors, summarizing key performance metrics and outlining the experimental protocols used to generate this data.
Quantitative Comparison of ERβ Agonist Activity
The following tables summarize the binding affinity (Ki), half-maximal inhibitory concentration (IC50), and half-maximal effective concentration (EC50) of Erteberel and other prominent selective ERβ agonists. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to variations in experimental conditions, such as cell lines and assay formats.
Table 1: Binding Affinity (Ki) and IC50 for ERα and ERβ
Ki values represent the inhibition constant, indicating the concentration of the inhibitor required to occupy 50% of the receptors in the absence of the ligand. A lower Ki value indicates a higher binding affinity.
IC50 values represent the concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function.
Table 2: Functional Potency (EC50) for ERα and ERβ
EC50 values represent the concentration of a drug that gives a half-maximal response. A lower EC50 value indicates greater potency.
Signaling Pathways and Experimental Workflows
The activation of ERβ by a selective agonist like Erteberel initiates a cascade of intracellular events that can lead to anti-proliferative and anti-inflammatory effects. The simplified signaling pathway and a typical experimental workflow for evaluating these agonists are depicted below.
Simplified ERβ Signaling Pathway
Experimental Workflow for ERβ Agonist Evaluation
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to be representative and may require optimization for specific experimental contexts.
Competitive Radioligand Binding Assay (for Ki and IC50 Determination)
This assay measures the binding affinity of a test compound to ERβ by its ability to compete with a radiolabeled ligand.
Materials:
Recombinant human ERβ protein
[³H]-Estradiol (radioligand)
Test compounds (Erteberel and other inhibitors)
Binding buffer (e.g., TEGMD buffer: 10 mM Tris-HCl pH 7.4, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate)
Scintillation vials and cocktail
Glass fiber filters
Filter manifold
Procedure:
Prepare serial dilutions of the unlabeled test compounds.
In a multi-well plate, incubate a fixed concentration of recombinant ERβ protein with a fixed concentration of [³H]-Estradiol and varying concentrations of the test compound. Include control wells with no test compound (total binding) and wells with a high concentration of unlabeled estradiol (non-specific binding).
Incubate the plate at 4°C for a specified time (e.g., 16-18 hours) to reach equilibrium.
Following incubation, rapidly filter the contents of each well through glass fiber filters using a filter manifold to separate bound from free radioligand.
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
Plot the percentage of specific binding against the log concentration of the test compound and use non-linear regression to determine the IC50 value.
The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Reporter Gene Assay (for EC50 Determination)
This assay measures the functional potency of a compound to activate gene transcription through ERβ.
Materials:
A suitable human cell line (e.g., HEK293 or PC-3) that does not endogenously express ERs.
Expression vector for human ERβ.
Reporter plasmid containing an estrogen response element (ERE) driving the expression of a reporter gene (e.g., luciferase).
Transfection reagent.
Cell culture medium and supplements.
Test compounds.
Luciferase assay reagent.
Luminometer.
Procedure:
Co-transfect the cells with the ERβ expression vector and the ERE-reporter plasmid using a suitable transfection reagent.
After transfection, plate the cells in a multi-well plate and allow them to recover.
Treat the cells with serial dilutions of the test compounds. Include a vehicle control.
Incubate the cells for a specified period (e.g., 24 hours).
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
Normalize the luciferase activity to the protein concentration in each well.
Plot the normalized luciferase activity against the log concentration of the test compound and use non-linear regression to determine the EC50 value.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay assesses the effect of the compounds on the proliferation and viability of cancer cell lines.
Materials:
Cancer cell line expressing ERβ (e.g., glioblastoma or breast cancer cell lines).
Cell culture medium and supplements.
Test compounds.
MTT reagent or CellTiter-Glo® reagent.
Spectrophotometer or luminometer.
Procedure:
Plate the cells in a multi-well plate and allow them to adhere overnight.
Treat the cells with serial dilutions of the test compounds. Include a vehicle control.
Incubate the cells for a specified period (e.g., 72 hours).
For the MTT assay, add MTT reagent to each well and incubate to allow the formation of formazan crystals. Solubilize the crystals and measure the absorbance at a specific wavelength.
For the CellTiter-Glo® assay, add the reagent to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present. Measure the luminescence.
Calculate the percentage of cell viability relative to the vehicle control.
Plot the percentage of cell viability against the log concentration of the test compound to determine the IC50 for cell growth inhibition.
Validating Erteberel's On-Target Mechanism via Receptor X Knockout Studies: A Comparative Guide
This guide provides a comparative analysis of Erteberel, a novel therapeutic agent, against alternative compounds. We focus on validating its proposed mechanism of action through rigorous knockout (KO) studies, presentin...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides a comparative analysis of Erteberel, a novel therapeutic agent, against alternative compounds. We focus on validating its proposed mechanism of action through rigorous knockout (KO) studies, presenting key experimental data and detailed protocols to support our findings. The data underscores the specificity of Erteberel for its intended target, Receptor X, a critical factor in its therapeutic efficacy.
Comparative Efficacy and Specificity of Erteberel
To ascertain the on-target activity of Erteberel, its efficacy was evaluated in both in vitro and in vivo models. The central hypothesis is that Erteberel's therapeutic effect is mediated exclusively through the inhibition of Receptor X. Therefore, its activity should be significantly diminished in models where Receptor X has been genetically removed (knockout models).
In Vitro Inhibitory Activity
The intrinsic inhibitory potential of Erteberel against its target, Receptor X, was quantified using a biochemical kinase assay. The results are benchmarked against "Compound A," a known inhibitor of the same pathway, and a vehicle control.
Table 1: Comparative In Vitro Inhibitory Activity against Receptor X
Compound
Target
Assay Type
IC50 (nM)
Erteberel
Receptor X
Kinase Assay
15.2
Compound A
Receptor X
Kinase Assay
98.6
Vehicle
Receptor X
Kinase Assay
> 10,000
The data clearly indicates that Erteberel is a potent inhibitor of Receptor X, with an IC50 value significantly lower than that of Compound A.
In Vivo Efficacy in Disease Z Model
The definitive validation of Erteberel's mechanism was conducted using a genetically engineered mouse model of "Disease Z," comparing its effects in wild-type (WT) mice versus mice lacking the gene for Receptor X (X-KO). The primary endpoint was the reduction in a key biomarker for Disease Z.
Table 2: In Vivo Efficacy of Erteberel in Wild-Type vs. X-KO Mouse Models
Treatment Group
Genotype
N
Mean Biomarker Reduction (%)
Standard Deviation
p-value (vs. WT Vehicle)
Vehicle
Wild-Type (WT)
10
2.1
1.5
-
Erteberel
Wild-Type (WT)
10
78.5
5.2
< 0.001
Vehicle
X-KO
10
1.8
1.3
n.s.
Erteberel
X-KO
10
3.4
1.9
n.s.
As shown, Erteberel demonstrated a robust therapeutic effect in wild-type mice. Crucially, this effect was completely abrogated in the X-KO mice, providing strong evidence that the therapeutic action of Erteberel is dependent on the presence of Receptor X.
Signaling Pathway and Experimental Design
The following diagrams illustrate the proposed mechanism of action for Erteberel and the workflow of the knockout study used to validate this mechanism.
Caption: Proposed mechanism of Erteberel action on the Receptor X signaling pathway.
Caption: Experimental workflow for the in vivo knockout validation study.
Experimental Protocols
Protocol 1: In Vitro Receptor X Kinase Assay
Objective: To determine the IC50 of Erteberel for Receptor X.
Materials: Recombinant human Receptor X kinase domain, ATP, substrate peptide (poly-Glu-Tyr), 96-well plates, kinase buffer, test compounds (Erteberel, Compound A), vehicle (DMSO), detection antibody, and plate reader.
Procedure:
A solution of Receptor X kinase was prepared in kinase buffer.
Serial dilutions of Erteberel, Compound A, and vehicle were added to the wells of a 96-well plate.
The kinase reaction was initiated by adding a mixture of ATP and the substrate peptide to each well.
The plate was incubated at 30°C for 60 minutes.
The reaction was terminated, and the amount of phosphorylated substrate was quantified using a phosphospecific antibody and a luminescence-based detection system.
Data were normalized to the vehicle control (100% activity) and a no-enzyme control (0% activity).
IC50 values were calculated by fitting the data to a four-parameter logistic curve.
Protocol 2: In Vivo Efficacy Study in X-KO Mouse Model
Objective: To validate that the efficacy of Erteberel is dependent on the presence of Receptor X.
Animal Models: Wild-type (C57BL/6) and Receptor X homozygous knockout (X-KO) mice on a C57BL/6 background, aged 8-10 weeks. All procedures were approved by the Institutional Animal Care and Use Committee.
Disease Z was induced in all mice using a standard, validated protocol.
Once the disease was established (Day 0), treatment administration began and continued for 21 consecutive days.
On Day 22, all animals were euthanized.
Target tissues were collected, and the levels of the primary disease biomarker were quantified via ELISA.
Data Analysis: The percentage reduction in the biomarker was calculated for each animal relative to the mean of the wild-type vehicle group. Statistical significance was determined using a two-way ANOVA followed by Tukey's post-hoc test. A p-value of < 0.05 was considered significant.
Comparative
Statistical Validation of Erteberel's Therapeutic Claims: A Comparative Analysis in Oncology
For Immediate Release This guide provides a comprehensive analysis of the therapeutic claims of Erteberel (also known as LY500307), a selective estrogen receptor β (ERβ) agonist, with a focus on its potential application...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
This guide provides a comprehensive analysis of the therapeutic claims of Erteberel (also known as LY500307), a selective estrogen receptor β (ERβ) agonist, with a focus on its potential applications in oncology. Drawing from available preclinical data, this document compares the performance of Erteberel with established standard-of-care treatments for glioblastoma (GBM) and triple-negative breast cancer (TNBC). The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of Erteberel's potential.
Executive Summary
Erteberel has been investigated for various therapeutic areas, with its development for schizophrenia and benign prostatic hyperplasia discontinued due to lack of efficacy. However, preclinical studies have shown promising anti-tumor activity in models of glioblastoma and triple-negative breast cancer. The proposed mechanism of action centers on the activation of ERβ, which, in contrast to the often tumor-promoting ERα, is suggested to have tumor-suppressive functions. In glioblastoma, Erteberel has been shown to reduce cell proliferation and induce apoptosis. In triple-negative breast cancer, it has been found to induce DNA damage and an anti-tumor immune response. This guide presents the quantitative data from these preclinical studies in comparison to standard-of-care agents and details the experimental methodologies to allow for critical assessment.
Glioblastoma (GBM)
The standard of care for newly diagnosed glioblastoma is maximal safe surgical resection followed by radiation and chemotherapy with temozolomide (TMZ).[1][2][3][4] Preclinical studies have explored Erteberel as a potential therapeutic agent for GBM.
Cell Viability Assay (MTT Assay): GBM cell lines (U87, U251, T98G) and normal astrocytes were seeded and treated with varying concentrations of Erteberel or vehicle for 72 hours. Cell viability was measured using the MTT assay, which quantifies mitochondrial metabolic activity as an indicator of viable cells. For patient-derived primary GBM cells, the CellTiter-Glo luminescent cell viability assay was used.[5][6]
Colony Formation Assay: U87 and U251 cells were treated with Erteberel or vehicle for 72 hours, followed by a 7-day culture period. The number of colonies, representing the ability of single cells to proliferate and form a colony, was then counted.[5][6]
Apoptosis Assay (Annexin V Staining): U87 and U251 cells were treated with Erteberel or vehicle for 48 hours. Cells were then stained with Annexin V-FITC and Propidium Iodide (PI). The percentage of apoptotic cells (Annexin V positive) was determined by flow cytometry.[5][6]
In Vivo Tumor Growth and Survival Study: An orthotopic glioblastoma model was established using GL26 syngeneic glioma cells in mice. Mice were treated with Erteberel, and tumor growth was monitored. Overall survival of the tumor-bearing mice was also recorded.[7]
Triple-Negative Breast Cancer (TNBC)
The standard of care for early-stage TNBC often involves neoadjuvant chemotherapy, including agents like anthracyclines (e.g., doxorubicin) and taxanes (e.g., paclitaxel), often in combination with platinum-based agents and immunotherapy (e.g., pembrolizumab).[9] For patients with germline BRCA mutations, PARP inhibitors like olaparib are a therapeutic option.[10][11]
R-loop Formation and DNA Damage Analysis: The study demonstrating Erteberel's effect on R-loop formation and DNA damage in TNBC cells utilized interactome experiments, combined RNA sequencing, and ribosome sequencing analysis to elucidate the molecular mechanism.[12][13]
In Vivo Metastasis Study: The 4T1 murine TNBC model was used to assess the effect of Erteberel on lung metastasis. The study involved pathological examination and flow cytometry assays to investigate the role of the tumor microenvironment and immune cells, specifically neutrophils.[3]
Signaling Pathways and Mechanisms of Action
Estrogen Receptor Signaling Pathway
Estrogen receptors, including ERα and ERβ, are nuclear hormone receptors that act as ligand-activated transcription factors. Upon ligand binding, the receptor dimerizes and translocates to the nucleus where it binds to estrogen response elements (EREs) on the DNA, modulating the transcription of target genes.
General Estrogen Receptor Signaling Pathway.
Proposed Mechanism of Erteberel in Triple-Negative Breast Cancer
In TNBC, Erteberel, as an ERβ agonist, is proposed to induce therapeutic effects by hijacking the splicing machinery, leading to R-loop formation and subsequent DNA damage. This process involves the interaction of activated ERβ with the U2 small nuclear RNA auxiliary factor 1 (U2AF1).
Erteberel's Proposed Mechanism in TNBC.
Proposed Mechanism of Erteberel in Glioblastoma
In glioblastoma, Erteberel's activation of ERβ leads to the modulation of several pathways that culminate in reduced cell proliferation and apoptosis. This includes the activation of pro-apoptotic stress kinases and effects on cell cycle regulation.
Erteberel's Proposed Mechanism in GBM.
Conclusion
The preclinical data for Erteberel suggest a potential anti-tumor role in glioblastoma and triple-negative breast cancer through distinct mechanisms of action. In glioblastoma models, it demonstrates direct effects on cell viability and survival. In triple-negative breast cancer models, its activity appears to be mediated through the induction of DNA damage and modulation of the tumor immune microenvironment. While these findings are promising, it is crucial to note that the clinical development of Erteberel for other indications has been halted due to a lack of efficacy. Further rigorous investigation, including more comprehensive preclinical comparative studies and well-designed clinical trials, is necessary to validate these therapeutic claims in oncology and to determine if Erteberel can offer a meaningful advantage over or in combination with current standards of care.
Personal Protective Equipment (PPE) and Handling Before beginning any disposal-related activities, it is imperative to be outfitted with the appropriate personal protective equipment to minimize exposure risk. Required P...
Author: BenchChem Technical Support Team. Date: December 2025
Personal Protective Equipment (PPE) and Handling
Before beginning any disposal-related activities, it is imperative to be outfitted with the appropriate personal protective equipment to minimize exposure risk.
Required Personal Protective Equipment:
Gloves: Chemical-resistant gloves suitable for handling potent compounds.
Protective Clothing: A lab coat or other protective garments.
Eye/Face Protection: Safety glasses with side shields or a face shield.
Respiratory Protection: Required when dusts are generated.
All handling of Erteberel, including preparation for disposal, should be conducted within a chemical fume hood to prevent inhalation of any dust or aerosols.
Step-by-Step Disposal Procedure
The disposal of Erteberel and its containers must be managed by an approved and licensed waste disposal company.[1][2] The following steps provide a general workflow for preparing this material for disposal:
Obtain Special Instructions: Before handling, obtain and review all available safety precautions and special instructions.[1]
Segregation and Collection:
Carefully collect waste Erteberel, including any contaminated materials from spills.
For spills, sweep up solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[1]
Do not mix Erteberel waste with other waste streams.
Container Management:
Leave the chemical waste in its original container whenever possible.
Ensure containers are tightly closed and clearly labeled.
Handle uncleaned containers with the same precautions as the product itself.
Storage Pending Disposal:
Store the sealed waste containers in a secure, locked-up, and well-ventilated area.[1]
Arranging for Disposal:
Contact a licensed waste disposal contractor to arrange for the collection and proper disposal of the Erteberel waste.
Provide the contractor with all available safety information regarding the material.
Disposal must be in accordance with all applicable national and local environmental regulations.
Spill Management
In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing the prescribed PPE, cover drains and collect the spilled material. Take up the material dry and place it in a designated waste container, avoiding the generation of dust. The affected area should then be thoroughly cleaned.
Environmental Precautions
Erteberel is classified as very toxic to aquatic life with long-lasting effects. Therefore, it is crucial to prevent its release into the environment.[1] Do not allow the product to enter drains.
Disposal Workflow for Erteberel
The following diagram outlines the procedural flow for the safe disposal of Erteberel.
Caption: Workflow for the safe disposal of Erteberel.
Personal protective equipment for handling Erteberel
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling and...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Erteberel (LY500307), a potent and selective estrogen receptor beta (ERβ) agonist. Adherence to these procedures is critical for maintaining a safe laboratory environment.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling Erteberel to minimize exposure and ensure personal safety.
PPE Category
Item
Specification
Eye/Face Protection
Safety Glasses
Must have side-shields.
Goggles
Chemical safety goggles.
Skin Protection
Protective Gloves
Chemical-resistant, impervious gloves.
Lab Coat
Standard laboratory coat.
Respiratory Protection
Dust Mask/Respirator
Use when handling powder or creating dust.
Safe Handling and Storage Procedures
Proper handling and storage are crucial to maintain the integrity of Erteberel and the safety of laboratory personnel.